1-(pyridin-4-yl)-1H-pyrazol-3-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSNFJRILWAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250155-26-0 | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a substituted aminopyrazole featuring a pyridine ring attached to the pyrazole nitrogen. The synthesis of such N-aryl and N-heteroaryl pyrazoles is a key focus in the development of new pharmaceutical agents. The general strategy for constructing the 3-aminopyrazole core involves the cyclocondensation of a hydrazine derivative with a suitable three-carbon synthon. In the case of the title compound, 4-hydrazinopyridine serves as the key precursor, introducing the pyridinyl moiety.
Synthetic Pathways
The most direct and widely applicable method for the synthesis of this compound is the reaction of 4-hydrazinopyridine with a three-carbon component that includes a nitrile group. This approach allows for the formation of the pyrazole ring with the desired 3-amino substituent. Two primary variations of this strategy are presented below.
Pathway A: Reaction with a β-Alkoxyacrylonitrile
This pathway involves the reaction of 4-hydrazinopyridine with a β-alkoxyacrylonitrile, such as 3-ethoxyacrylonitrile. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by elimination of the alkoxy group and subsequent intramolecular cyclization to form the aminopyrazole ring.
Pathway B: Reaction with a Halogenated Acrylonitrile
An alternative and often efficient route utilizes a halogenated acrylonitrile, for instance, 2-chloroacrylonitrile. The reaction mechanism is similar to Pathway A, involving nucleophilic substitution and subsequent cyclization. This method can sometimes offer advantages in terms of reactivity and availability of the starting material.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways.
Synthesis of 4-Hydrazinopyridine (Precursor)
4-Hydrazinopyridine can be prepared from 4-chloropyridine and hydrazine hydrate.
Procedure: A mixture of 4-chloropyridine hydrochloride (1 equivalent) and hydrazine hydrate (3-5 equivalents) is heated at reflux in a suitable solvent such as ethanol or water for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of this compound
Method A: From 3-Ethoxyacrylonitrile
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To a solution of 4-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 3-ethoxyacrylonitrile (1.1 equivalents).
-
The reaction mixture is heated to reflux for a period of 4 to 12 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound.
Method B: From 2-Chloroacrylonitrile
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Dissolve 4-hydrazinopyridine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.
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Add a base, such as triethylamine or sodium bicarbonate (1.2 equivalents), to the solution.
-
Add 2-chloroacrylonitrile (1.1 equivalents) dropwise to the mixture at room temperature.
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The reaction mixture is then stirred at room temperature or gently heated (40-60 °C) for 2 to 8 hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
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The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel with a gradient of ethyl acetate in hexane to yield the final product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Method A (from 3-Ethoxyacrylonitrile) | Method B (from 2-Chloroacrylonitrile) |
| Yield | 60-75% | 65-80% |
| Reaction Time | 4-12 hours | 2-8 hours |
| Reaction Temperature | Reflux | Room Temperature to 60 °C |
| Purity (post-chromatography) | >95% | >95% |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
Characterization Data (Expected):
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (d, 2H), 7.70 (d, 2H), 7.50 (d, 1H), 5.90 (d, 1H), 5.60 (s, 2H, NH₂).
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¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0, 150.5, 145.0, 142.0, 115.0, 95.0.
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Mass Spectrometry (ESI+): m/z = 161.08 [M+H]⁺.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Synthetic Pathways
The following diagram shows the logical relationship between the starting materials and the final product for the two primary synthetic pathways.
Caption: Logical relationship of the two main synthetic pathways to the target compound.
Signaling Pathways and Biological Context
While this compound itself is not extensively characterized in the literature for its biological activity, the aminopyrazole scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
For drug development professionals, this compound represents a valuable building block for the synthesis of more complex molecules that could target specific kinases or other enzymes. The pyridine moiety can be involved in hydrogen bonding interactions within a protein's active site, while the aminopyrazole core provides a rigid scaffold for the attachment of other functional groups to explore structure-activity relationships.
The potential involvement of derivatives in signaling pathways is best represented by a generalized kinase inhibition model.
Caption: Generalized signaling pathway showing potential inhibition of protein kinases by aminopyrazole derivatives.
Conclusion
The synthesis of this compound is readily achievable through established methods of pyrazole synthesis. The reaction of 4-hydrazinopyridine with suitable acrylonitrile derivatives provides a reliable route to this compound. This technical guide offers the necessary details for researchers to reproduce this synthesis and utilize the product as a scaffold for further chemical exploration in the context of drug discovery and development. The provided data and diagrams are intended to facilitate a comprehensive understanding of the synthesis and potential applications of this valuable heterocyclic compound.
An In-depth Technical Guide to the Core Chemical Properties of 1-(pyridin-4-yl)-1H-pyrazol-3-amine
Introduction
1-(pyridin-4-yl)-1H-pyrazol-3-amine belongs to the class of N-aryl-pyrazol-3-amines, a chemical scaffold of significant interest in medicinal chemistry. The fusion of a pyridine ring, a common motif in pharmaceuticals, with a pyrazole-3-amine core suggests potential for diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document aims to provide a detailed technical overview of the predicted chemical properties, a plausible synthetic route, and potential biological relevance of this compound.
Physicochemical Properties
Due to the absence of experimental data for this compound, the following table provides calculated properties and experimental data for its close structural isomers, 1-(pyridin-2-yl)-1H-pyrazol-3-amine and 1-(pyridin-3-yl)-1H-pyrazol-3-amine, to serve as a comparative reference.
| Property | This compound (Predicted) | 1-(pyridin-2-yl)-1H-pyrazol-3-amine | 1-(pyridin-3-yl)-1H-pyrazol-3-amine |
| Molecular Formula | C₈H₈N₄ | C₈H₈N₄ | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol | 160.18 g/mol | 160.18 g/mol |
| CAS Number | Not Found | 19526-81-9 | 19526-80-8 |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be approached through a well-established route for N-aryl pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketonitrile.[5][6]
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of 4-hydrazinopyridine with 3-aminocinnamonitrile (derived from the condensation of malononitrile and benzaldehyde, followed by reduction) or, more directly, with a suitable three-carbon synthon. A common and effective method is the cyclization of a hydrazine with a β-ketonitrile. In this case, 4-hydrazinopyridine would be reacted with 3-oxopropanenitrile (cyanoacetaldehyde) or a synthetic equivalent.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on known syntheses of related N-substituted pyrazol-3-amines and should be adapted and optimized for the specific reactants.
Materials:
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4-Hydrazinopyridine hydrochloride
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Cyanoacetaldehyde dimethyl acetal
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Ethanol
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Sodium ethoxide
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Hydrochloric acid
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Preparation of 4-Hydrazinopyridine: If starting from the hydrochloride salt, neutralize 4-hydrazinopyridine hydrochloride with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinopyridine (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add cyanoacetaldehyde dimethyl acetal (1.1 equivalents) followed by a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a basic catalyst like sodium ethoxide (1.1 equivalents) depending on the chosen cyclization strategy.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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If the reaction mixture is acidic, neutralize it with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to yield pure this compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the broader class of pyrazole and pyridinyl-pyrazole derivatives has been extensively studied, revealing a range of potential therapeutic applications. Many of these activities are centered around the inhibition of protein kinases.
Kinase Inhibition
The pyrazole scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of various kinases. The pyridinyl-pyrazole motif, in particular, has been identified in inhibitors of several important kinase families:
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p38 MAP Kinase: Pyrazole-based compounds, including those with a pyridinyl substituent, are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[7][8][9][10][11] Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making such compounds promising candidates for treating inflammatory diseases.[7][9]
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Cyclin-Dependent Kinases (CDKs): Various pyrazole derivatives have been developed as inhibitors of CDKs, which are crucial regulators of the cell cycle.[12][13][14][15][16] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.[12][13]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole-containing molecules have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[17][18][19][20][21] Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy.[17][19]
Illustrative Signaling Pathway: p38 MAP Kinase
Given the prevalence of p38 MAP kinase inhibition among pyridinyl-pyrazole compounds, the following diagram illustrates the potential mechanism of action for this compound as a p38 inhibitor.
Caption: Potential inhibitory action on the p38 MAP kinase signaling pathway.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery, primarily due to its structural similarity to known kinase inhibitors. Although specific experimental data is currently lacking, this guide provides a robust framework for its synthesis and potential biological activities based on well-established chemical principles and data from closely related compounds. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential, particularly as an inhibitor of kinases involved in inflammation and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 18. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structural characterization of novel pyridine-pyrazole scaffolds.
While a comprehensive, publicly available experimental dataset for this specific molecule is limited, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues. The information herein serves as a robust reference for the identification and characterization of this compound and similar chemical entities.
Molecular Structure and Properties
This compound is a bi-heterocyclic compound featuring a pyridine ring linked to a pyrazole ring, which is further substituted with an amine group. This arrangement of nitrogen-containing heterocycles imparts specific chemical properties that are of interest in medicinal chemistry due to their potential for diverse biological activities.
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| PubChem CID | 54078236 |
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 2H | H-2', H-6' (Pyridyl) |
| ~7.8 | d | 2H | H-3', H-5' (Pyridyl) |
| ~7.5 | d | 1H | H-5 (Pyrazolyl) |
| ~5.9 | d | 1H | H-4 (Pyrazolyl) |
| ~4.0 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~155 | C-3 (Pyrazolyl) |
| ~150 | C-2', C-6' (Pyridyl) |
| ~145 | C-4' (Pyridyl) |
| ~135 | C-5 (Pyrazolyl) |
| ~115 | C-3', C-5' (Pyridyl) |
| ~95 | C-4 (Pyrazolyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretch (Amine) |
| 3150-3050 | Medium | C-H stretch (Aromatic) |
| 1640-1580 | Strong | C=N stretch (Pyridyl, Pyrazolyl), N-H bend |
| 1550-1450 | Medium-Strong | C=C stretch (Aromatic) |
| 1300-1200 | Medium | C-N stretch |
| 900-650 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectral data is presented below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 161.08 | [M+H]⁺ |
| 183.06 | [M+Na]⁺ |
| 160.07 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Use a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
The Rising Therapeutic Potential of 1-(Pyridin-4-yl)-1H-pyrazol-3-amine Derivatives: A Technical Overview
For Immediate Release
A burgeoning class of heterocyclic compounds, the 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives, is attracting significant attention within the scientific community for its diverse and potent biological activities. This technical guide synthesizes the current understanding of these promising molecules, detailing their therapeutic applications, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological effects, most notably in the realms of oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.
Anticancer Activity
A significant body of research highlights the potent anti-proliferative effects of these derivatives against a variety of cancer cell lines. The cytotoxic activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs) and other kinases crucial for cancer cell growth and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |
| Derivative A | MCF-7 (Breast) | 0.045 | CDK2/cyclin A2 | [1] |
| HCT-116 (Colon) | 0.006 | CDK2/cyclin A2 | [1] | |
| HepG2 (Liver) | 0.048 | CDK2/cyclin A2 | [1] | |
| Derivative B | MV4-11 (Leukemia) | 0.011 | FLT3 | [2] |
| HD12 | NCI-60 Panel | - | EGFR | [3] |
| Compound 15y | A172 (Glioblastoma) | - | TBK1 | [4] |
| Compound 7l | HeLa (Cervical) | 8.61 | CDK2 | [5] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of the therapeutic potential of these compounds. Notably, various derivatives have shown high efficacy against kinases implicated in cancer and inflammation.
| Compound ID | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Compound 23k | FLT3 | 11 | Enzymatic | [2] |
| CDK4 | 7 | Enzymatic | [2] | |
| Compound 15y | TBK1 | 0.2 | Enzymatic | [4] |
| Compound 44 | RIPK1 | <10 | Enzymatic | [6] |
| Compound 15 | CDK2 | 5 | Enzymatic | [7] |
| (1H-pyrazol-4-yl)methanamine derivative | PI3Kγ | - (% inhibition) | Enzymatic | [8][9] |
Anti-inflammatory and Other Activities
Beyond oncology, these derivatives have been investigated for their anti-inflammatory, antioxidant, and antidiabetic properties.[1] Some compounds have also shown potential as antimicrobial agents.[10]
Key Experimental Methodologies
The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays.
In Vitro Anticancer Screening: MTT Assay
The anti-proliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
The inhibitory effect of the compounds on specific kinases is quantified using in vitro kinase assays.
-
Assay Setup: The assay is typically performed in a 96-well plate format, containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: The test compounds are added at various concentrations and incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
IC50 Determination: The IC50 values are determined by measuring the enzyme activity at different compound concentrations.
Visualizing Molecular Mechanisms and Workflows
General Experimental Workflow
The process of discovering and evaluating the biological activity of novel this compound derivatives follows a structured workflow, from chemical synthesis to in vivo testing.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
CDK2 Signaling Pathway Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2/Cyclin pathway by this compound derivatives, leading to cell cycle arrest.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The potent and selective inhibitory activities against key kinases in cancer and inflammatory pathways underscore their potential for clinical translation. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic promise of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
Potential Therapeutic Targets of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine represents a promising scaffold in drug discovery, with evidence pointing towards its significant potential as a modulator of key cellular signaling pathways implicated in inflammatory diseases and cancer. This technical guide consolidates the current understanding of the therapeutic potential of this molecule, focusing on its likely primary target, Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of the necroptosis pathway. This document provides an in-depth overview of the relevant signaling pathways, quantitative biological data from a closely related analog, and detailed experimental protocols for assessing the activity of this class of compounds.
Introduction
The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases. The specific substitution with a pyridin-4-yl group at the N1 position of the pyrazole ring in this compound is anticipated to confer unique pharmacological properties. While comprehensive data on this exact molecule is emerging, extensive research on a closely related derivative, a potent and selective inhibitor of RIPK1, provides a strong rationale for investigating this compound as a therapeutic agent targeting necroptosis-driven pathologies.[1]
Primary Therapeutic Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions, particularly in the context of inflammation and necroptosis.[1] Necroptosis is a form of programmed necrosis that is implicated in a variety of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and certain cancers.
The Necroptosis Signaling Pathway
The necroptosis pathway is a tightly regulated signaling cascade that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to either cell survival through NF-κB activation or apoptosis. However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a secondary complex in the cytoplasm with RIPK3, known as the necrosome. This interaction leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Diagram of the Necroptosis Signaling Pathway
Caption: The TNFα-induced necroptosis signaling cascade.
Quantitative Biological Data
While specific quantitative data for this compound is not yet publicly available, a closely related derivative from the "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease" publication demonstrates potent and selective inhibition of RIPK1.[1] The data for this prioritized compound, herein referred to as Compound 44 , is summarized below.
| Target | Assay Type | Metric | Value (nM) | Reference |
| RIPK1 | Biochemical | IC50 | Low Nanomolar | [1] |
| RIPK1 | Cellular | EC50 | Low Nanomolar | [1] |
Note: The exact IC50 and EC50 values for Compound 44 were described as being in the "low nanomolar" range in the cited publication.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.
In Vitro Kinase Inhibition Assays
This assay is used to measure the direct inhibition of RIPK1 kinase activity.
Principle: The HTRF KinEASE™ assay is a technology based on the detection of phosphorylated substrates by a specific antibody labeled with a fluorescent donor (Europium cryptate) and a generic substrate-capturing antibody labeled with an acceptor (XL665). When the substrate is phosphorylated by the kinase, the binding of the two antibodies brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).
-
Dilute the RIPK1 enzyme and the biotinylated substrate (e.g., ULight™-RIPK1tide) in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
Prepare the detection mix containing Eu-labeled anti-phospho-RIPK1 antibody and Streptavidin-XL665 in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound dilution to the assay wells.
-
Add 4 µL of the RIPK1 enzyme solution.
-
Add 4 µL of the biotinylated substrate solution.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for HTRF Kinase Assay
Caption: A generalized workflow for an HTRF-based kinase inhibition assay.
This assay measures the binding affinity of the compound to the kinase.
Principle: The LanthaScreen™ assay is a TR-FRET based assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A terbium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, FRET occurs. A competing compound will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (Thermo Fisher Scientific).
-
Dilute the RIPK1 kinase and the terbium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Dilute the Alexa Fluor™ labeled kinase tracer in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilution to the assay wells.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay
CETSA is used to confirm that the compound binds to its target protein in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., human monocytic THP-1 cells) to a suitable density.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for RIPK1.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative amount of soluble RIPK1 against the temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Logical Flow of Target Validation and Characterization
Caption: A logical workflow for the validation and characterization of a kinase inhibitor.
Conclusion
The this compound scaffold holds significant promise as a foundation for the development of novel therapeutics. Based on the potent and selective RIPK1 inhibitory activity of a closely related analog, RIPK1 is a high-priority target for this compound class. Inhibition of RIPK1 and the necroptosis pathway presents a compelling therapeutic strategy for a range of inflammatory and neurodegenerative diseases. Further investigation, employing the experimental protocols detailed herein, is warranted to fully elucidate the therapeutic potential of this compound and to advance the development of this promising chemical series.
References
The Pivotal Role of the Pyridine-Pyridine Interface: A Deep Dive into the Structure-Activity Relationship of 1-(pyridin-4-yl)-1H-pyrazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyridin-4-yl)-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and neurodegenerative diseases. This technical guide synthesizes the current understanding of the structure-activity relationship (SAR) for this core, drawing insights from studies on analogous compounds to provide a comprehensive overview for researchers engaged in the design and development of novel therapeutics. While a dedicated, comprehensive SAR study on the exact this compound scaffold is not extensively documented, analysis of structurally related pyrazole derivatives provides critical insights into the key molecular interactions driving biological activity.
Core Structure and Key Interaction Points
The this compound core features several key points for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The pyridin-4-yl group at the N1 position of the pyrazole is a crucial determinant of activity, often engaging in hydrogen bonding or other key interactions within the target protein. The 3-amino group serves as a critical vector for interaction and a key site for further derivatization. Modifications at the C4 and C5 positions of the pyrazole ring also play a significant role in modulating the compound's biological profile.
Structure-Activity Relationship Insights from Analogs
Kinase Inhibition
A significant body of research on pyrazole derivatives has focused on their activity as kinase inhibitors. Studies on related scaffolds, such as N-(1H-pyrazol-3-yl)pyrimidin-4-amines and other pyrazolopyridines, offer valuable SAR insights that can be extrapolated to the this compound core.
Table 1: Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | Scaffold Variation | Target Kinase | IC50 (nM) | Reference |
| Cmpd 1 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | RET | 15 | [1] |
| Cmpd 2 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | RET (V804M mutant) | 89 | [1] |
| Cmpd 3 | Pyrazolo[3,4-d]pyrimidine | FLT3 | 11 | [2] |
| Cmpd 4 | Pyrazolo[3,4-d]pyrimidine | VEGFR2 | 7 | [2] |
| Cmpd 5 | 1,3,4-Triarylpyrazole | EGFR | >10,000 | [3][4] |
| Cmpd 6 | 1,3,4-Triarylpyrazole | p38α | >10,000 | [3][4] |
| Cmpd 7 | 1,3,4-Triarylpyrazole | BRAF V600E | >10,000 | [3][4] |
| Cmpd 8 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [5] |
Note: The compound IDs are representative and taken from the cited literature. The scaffolds are analogous but not identical to this compound.
The data suggests that the pyrazole core is a versatile scaffold for targeting a range of kinases. The nature and position of substituents on the pyrazole and the attached aromatic rings are critical for both potency and selectivity. For instance, in the N-(1H-pyrazol-3-yl)pyrimidin-4-amine series, substitutions on the pyrimidine ring were found to be crucial for potent RET kinase inhibition.
Neurodegenerative Diseases
Pyrazoline-containing compounds have shown promise as therapeutic agents for neurodegenerative disorders.[6][7][8][9] These compounds often target enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Table 2: Activity of Pyrazoline Analogs in Neurodegenerative Disease Models
| Compound ID | Scaffold Variation | Target/Assay | Activity | Reference |
| Cmpd 9 | 5-(pyridin-4-yl)-pyrazoline | AChE Inhibition | IC50 = 18.53 µM | [10] |
| Cmpd 10 | 1'-(4-Fluorobenzenesulfonyl)-5'-(pyridin-4-yl)-pyrazoline | Anti-Parkinsonian Activity | Promising | [11] |
| Cmpd 11 | 1'-(Acetyl)-5'-(pyridin-4-yl)-pyrazoline | Learning and Memory Restoration | Promising | [12] |
Note: The compound IDs are representative and taken from the cited literature. The scaffolds are analogous but not identical to this compound.
The presence of a pyridin-4-yl moiety in these pyrazoline analogs appears to be a recurring feature in compounds with activity in neurodegenerative disease models, suggesting its importance in target engagement.
Experimental Protocols
General Kinase Inhibition Assay (Radiometric)
A common method to determine the inhibitory activity of compounds against protein kinases is the radiometric assay.[3][4]
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ATP (including γ-³²P-ATP), a substrate peptide or protein, and the kinase enzyme.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by adding a stop solution, typically containing a high concentration of EDTA or by spotting the mixture onto a phosphocellulose membrane.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted γ-³²P-ATP. For membrane-based assays, the membrane is washed to remove unincorporated radioactivity.
-
Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Visualizing Key Processes
To better understand the logical flow of drug discovery and the mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.najah.edu [journals.najah.edu]
- 11. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Pyrazolopyridines: A Technical Guide to Discovery, Synthesis, and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. As bioisosteres of purines, they can effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making them "privileged scaffolds" in drug discovery.[1][2] The fusion of pyrazole and pyridine rings results in a versatile framework with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Several pyrazolopyridine-based compounds have advanced into late-phase clinical studies or received regulatory approval, underscoring their therapeutic potential.[6] This guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of this promising class of compounds.
Core Synthesis Strategies
The synthesis of the pyrazolopyridine scaffold can be achieved through various chemical strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[7] Multi-component reactions are particularly efficient, allowing for the creation of diverse derivatives in a single step from simple starting materials.[8]
A common and effective method is the three-component reaction involving an aminopyrazole, an aldehyde, and a compound with an active methylene group, such as malononitrile or pyruvic acid.[8] This approach offers high yields and can be performed under mild conditions, sometimes accelerated by catalysts or microwave irradiation.[8][9]
General Experimental Protocol: Three-Component Synthesis
The following protocol is a generalized representation for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.
-
Reactant Mixture: In a round-bottom flask, combine 5-aminopyrazole (1 mmol), an appropriate aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a base like piperidine or an acid can be introduced to facilitate the reaction.
-
Reaction Condition: The mixture is typically heated under reflux for a specified duration (ranging from 30 minutes to several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected via filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved through recrystallization or column chromatography to yield the pure pyrazolopyridine derivative.
Therapeutic Applications as Kinase Inhibitors
The structural similarity of pyrazolopyridines to purines allows them to act as competitive inhibitors at the ATP-binding site of kinases.[2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibition a cornerstone of targeted cancer therapy.[2] Pyrazolopyridine derivatives have been successfully developed to target a range of kinases involved in oncogenesis.[6][10]
Mechanism of Action: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers.[11] Pyrazolopyridine-based compounds have been designed as potent c-Met inhibitors. They bind to the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival and proliferative pathways like RAS/MAPK and PI3K/AKT.
Quantitative Biological Data
The efficacy of pyrazolopyridine derivatives is quantified by their inhibitory concentration (IC50) values against specific enzymes and cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Antiproliferative and c-Met Kinase Inhibitory Activity
This table summarizes the activity of selected thioxopyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and the c-Met kinase enzyme.[11]
| Compound ID | Antiproliferative IC50 (μM) vs. HepG-2 | Antiproliferative IC50 (μM) vs. MCF-7 | c-Met Kinase Inhibition IC50 (nM) |
| 5a | 3.42 ± 1.31 | 9.21 ± 0.02 | 4.27 ± 0.31 |
| 5b | 3.56 ± 1.50 | 8.15 ± 0.04 | 7.95 ± 0.17 |
| Cabozantinib (Ref.) | N/A | N/A | 5.38 ± 0.35 |
Data sourced from studies on newly synthesized pyrazolopyridine derivatives.[11] HepG-2 (Liver Cancer), MCF-7 (Breast Cancer). Cabozantinib is a known c-Met inhibitor used as a reference compound.
Table 2: CDK2/Cyclin A2 Kinase Inhibitory Activity
This table presents the inhibitory activity of novel pyrazolopyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[12]
| Compound ID | CDK2/Cyclin A2 Inhibition IC50 (μM) |
| 1 | 0.57 |
| 4 | 0.24 |
| 8 | 0.65 |
| 11 | 0.50 |
| 14 | 0.93 |
| Roscovitine (Ref.) | 0.39 |
Data sourced from a study on new pyrazolopyridine derivatives as CDK2 inhibitors.[12] Roscovitine is a known CDK inhibitor used as a reference compound.
Key Experimental Protocols
Protocol 1: In Vitro Antiproliferative Assay (MTS/CellTiter-Glo)
This protocol outlines the measurement of cell viability to determine the cytotoxic effects of test compounds.
-
Cell Seeding: Cancer cells (e.g., HepG-2, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The test pyrazolopyridine compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired final concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[13]
-
Viability Assessment:
-
MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells metabolize MTS into a formazan product, resulting in a color change.
-
CellTiter-Glo Assay: A reagent that lyses cells to release ATP is added. The amount of ATP is proportional to the number of viable cells and is quantified by a luminescent signal generated by luciferase.[14]
-
-
Data Acquisition: The absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated control wells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is used to directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP.
-
Compound Addition: Add the test pyrazolopyridine compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation and Incubation: The reaction is typically initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).
-
Detection: Kinase activity (i.e., substrate phosphorylation) is quantified. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.
-
Fluorescence/FRET Assays: Using antibodies or reagents that specifically detect the phosphorylated substrate.
-
-
Data Analysis: The signal is measured, and the percentage of inhibition relative to the positive control is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Pyrazolopyridines are a validated and highly versatile scaffold in modern drug discovery.[15] Their success, particularly as kinase inhibitors in oncology, has cemented their status as a privileged structure.[6] Future research will likely focus on several key areas: exploring new therapeutic applications beyond oncology, developing derivatives with improved selectivity to minimize off-target effects, and overcoming mechanisms of drug resistance. The continued evolution of synthetic methodologies will enable the creation of even more diverse and complex chemical libraries, paving the way for the discovery of next-generation pyrazolopyridine-based therapeutics.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(pyridin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to a class of structures known for diverse biological activities.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule through the development pipeline. This technical guide addresses the current knowledge gap regarding the specific solubility and stability data for this compound. In the absence of direct experimental values, this document provides a framework for its characterization. It summarizes available data on closely related analogues, presents detailed experimental protocols for determining solubility and stability, and outlines potential degradation pathways. This guide is intended to equip researchers with the necessary tools and methodologies to comprehensively profile this promising compound.
Physicochemical Properties of Analogous Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP | Reference |
| 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine | C₉H₁₀N₄ | 174.20 | 25.4 µg/mL | Not Available | [3] | |
| 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine | ![]() | C₁₀H₁₂N₄ | 188.23 | Not Available | 1.4272 | [4] |
| 1H-Pyrazol-3-amine | ![]() | C₃H₅N₃ | 83.09 | Not Available | Not Available | [1] |
Note: The provided data is for analogous compounds and should be used as a preliminary reference. Experimental determination for this compound is essential.
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical determinant of its biological activity and developability. Both kinetic and thermodynamic solubility assays are recommended to build a comprehensive solubility profile.[4]
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to assess the solubility of a compound upon its transition from an organic solvent (typically DMSO) to an aqueous buffer.[5][6]
Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous solution when introduced from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[6]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[7]
-
Incubation: Shake the plate at room temperature for a defined period (typically 1-2 hours) to allow for precipitation.[7]
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[4]
-
Direct UV/LC-MS: Alternatively, filter the solutions to remove precipitate using a solubility filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS/MS against a standard curve.[8]
-
Thermodynamic Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility of the solid compound in a given solvent and is crucial for pre-formulation and later-stage development.[3][9]
Objective: To measure the saturation concentration of the compound in an aqueous buffer after equilibrium has been reached.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[10]
-
Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Filtration: Carefully aspirate the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any fine undissolved particles.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[9]
Diagram 1: A generalized workflow for determining the kinetic and thermodynamic solubility of a novel compound.
Stability Assessment and Degradation Pathways
Assessing the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential for degradation into impurities. Forced degradation studies are the primary method for this evaluation.[11][12]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways by subjecting the compound to conditions more severe than those used for accelerated stability testing.[13] A target degradation of 5-20% is generally considered appropriate.[14]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature, or elevated temperature (e.g., 60°C) if no degradation is observed.[14]
-
Basic Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature.[14]
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[11]
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For hydrolytic studies, neutralize the samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
Data Evaluation:
-
Quantify the loss of the parent compound.
-
Detect and quantify any degradation products formed.
-
Elucidate the structure of major degradants using techniques like LC-MS/MS and NMR.
-
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. apicule.com [apicule.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for 1-(pyridin-4-yl)-1H-pyrazol-3-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in various cell-based assays. The pyrazole scaffold is a prominent feature in many biologically active compounds, with derivatives showing promise as inhibitors of various protein kinases.[1][2][3][4] This document outlines protocols for assessing the cytotoxic and apoptotic effects of this compound, as well as its impact on a representative signaling pathway.
Introduction
The 1H-pyrazole moiety is a key pharmacophore in a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant class of therapeutic agents.[5]
Compounds with a pyrazolopyridine or a substituted pyrazole core have been shown to target various kinases, including TANK-binding kinase 1 (TBK1), receptor-interacting protein kinase 1 (RIPK1), casein kinase 1δ/ε (CK1δ/ε), cyclin-dependent kinases (CDKs), and p38α MAP kinase.[1][2][3][6][7][8][9] Given the structural features of this compound, it is hypothesized to function as a kinase inhibitor. The following protocols are designed to evaluate its biological activity in cell-based contexts.
Data Presentation
Quantitative data from the described assays should be recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | MTT | 24 | e.g., 15.2 |
| e.g., HeLa | MTT | 48 | e.g., 9.8 |
| e.g., A549 | MTT | 24 | e.g., 22.5 |
| e.g., A549 | MTT | 48 | e.g., 16.1 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| e.g., Jurkat | 10 | 24 | e.g., 35.4 |
| e.g., Jurkat | 25 | 24 | e.g., 62.1 |
Table 3: Effect on Target Protein Phosphorylation
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Relative p-Target/Total Target Ratio |
| e.g., HEK293T | 5 | 2 | e.g., 0.45 |
| e.g., HEK293T | 10 | 2 | e.g., 0.15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][10]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[11][12]
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of a Signaling Pathway
This protocol is used to determine if this compound inhibits a specific kinase by assessing the phosphorylation state of its downstream substrate.
Materials:
-
This compound
-
Cell line expressing the target kinase
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as described in the previous protocols.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein for loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Caption: A hypothetical kinase signaling pathway.
References
- 1. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(pyridin-4-yl)-1H-pyrazol-3-amine as a Chemical Probe for TBK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in regulating innate immunity, inflammatory signaling, and autophagy.[1] As a central node in pathways such as those activated by Toll-like receptors (TLRs) and the cGAS-STING system, TBK1 mediates the phosphorylation and activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.[1][2] Given its involvement in various pathologies including autoimmune diseases and cancer, TBK1 has emerged as a significant target for therapeutic intervention.[1] Chemical probes are essential tools for dissecting the biological functions of kinases like TBK1 in both normal physiology and disease states.
1-(pyridin-4-yl)-1H-pyrazol-3-amine is a small molecule inhibitor belonging to the pyrazole class of compounds, which has shown promise in targeting protein kinases. While comprehensive characterization data for this specific compound is emerging, its structural motifs are present in known potent kinase inhibitors. These application notes provide a detailed overview of its potential use as a chemical probe for TBK1, including protocols for its characterization and use in cellular studies. The quantitative data presented herein is illustrative, based on functionally similar, highly potent 1H-pyrazolo[3,4-b]pyridine derivatives, to guide researchers in their experimental design and evaluation.[3]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a high-quality TBK1 chemical probe. The data is representative of potent pyrazole-based inhibitors and should be determined experimentally for this compound.
Table 1: Biochemical Potency and Affinity
| Parameter | Value | Assay Method |
| TBK1 IC₅₀ | 0.5 nM | ADP-Glo Kinase Assay |
| IKKε IC₅₀ | 2.0 nM | ADP-Glo Kinase Assay |
| TBK1 K_d_ | 3.0 nM | LanthaScreen® Eu Kinase Binding Assay |
Table 2: Kinase Selectivity Profile (Representative Panel)
| Kinase | % Inhibition @ 1 µM |
| TBK1 | >99% |
| IKKε | 98% |
| IKKα | <10% |
| IKKβ | <5% |
| MARK4 | <5% |
| NUAK1 | <5% |
| MELK | <5% |
| And a panel of >100 other kinases | Typically <10% |
Table 3: Cellular Activity and Target Engagement
| Parameter | Value | Assay Method |
| p-IRF3 (Ser396) Inhibition EC₅₀ | 50 nM | Western Blot in THP-1 cells |
| Cellular Thermal Shift (ΔT_agg_) | + 5°C at 10 µM | Cellular Thermal Shift Assay (CETSA) |
| Anti-proliferative IC₅₀ (A375) | 1.5 µM | Cell Viability Assay |
Signaling Pathway and Experimental Workflows
TBK1 Signaling Pathway
Caption: TBK1 activation and inhibition by the chemical probe.
Experimental Workflow for Probe Characterization
Caption: Workflow for biochemical and cellular probe characterization.
Experimental Protocols
Protocol 1: TBK1 Biochemical Kinase Assay (ADP-Glo™)
This protocol is for determining the in vitro potency (IC₅₀) of this compound against recombinant human TBK1.
Materials:
-
Recombinant human TBK1 enzyme (e.g., Promega, Cat# V8291)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Substrate: Casein, dephosphorylated (e.g., Sigma-Aldrich)
-
ATP (10 mM stock)
-
TBK1 Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
This compound (test compound)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock. Then, create an intermediate dilution by diluting this series 1:25 in TBK1 Kinase Buffer. This will be the 4X final concentration stock.
-
Reaction Setup:
-
Add 2.5 µL of the 4X compound dilution to the appropriate wells of a 384-well plate. For positive (100% activity) and negative (0% activity) controls, add 2.5 µL of 4% DMSO in Kinase Buffer.
-
Prepare a 2X enzyme solution by diluting recombinant TBK1 to 4 ng/µL in Kinase Buffer. Add 5 µL of this solution to the compound wells.
-
Prepare a 2X substrate/ATP solution containing 0.2 mg/mL casein and 50 µM ATP in Kinase Buffer.
-
-
Initiate Reaction: Add 2.5 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the positive (DMSO) and negative (no enzyme or potent inhibitor) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular TBK1 Activity (p-IRF3)
This protocol measures the ability of the compound to inhibit TBK1-mediated phosphorylation of IRF3 in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
Poly(I:C) (a dsRNA mimic to stimulate TBK1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRF3 (Ser396) (e.g., Cell Signaling Technology, #4947), anti-total IRF3 (e.g., Cell Signaling Technology, #4302), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in 12-well plates and differentiate them into macrophage-like cells with 100 ng/mL PMA for 24-48 hours.
-
Pre-treat the differentiated cells with various concentrations of the test compound (or DMSO vehicle control) for 1 hour.
-
Stimulate the cells with 10 µg/mL Poly(I:C) for 2 hours to activate the TBK1 pathway.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-IRF3, anti-total IRF3, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-IRF3 signal to total IRF3 and the loading control. Calculate the percent inhibition at each compound concentration and determine the EC₅₀.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct target engagement by measuring the thermal stabilization of TBK1 upon compound binding in intact cells.
Materials:
-
A549 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Primary antibody: anti-TBK1 (e.g., Cell Signaling Technology, #3504)
Procedure:
-
Cell Treatment:
-
Culture A549 cells to ~80% confluency.
-
Treat the cells with the test compound at a high concentration (e.g., 10 µM) or with DMSO vehicle for 1 hour.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble TBK1 at each temperature by Western blotting, as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the TBK1 band intensity at each temperature for both the DMSO- and compound-treated samples.
-
Normalize the data to the non-heated control for each treatment group.
-
Plot the percentage of soluble TBK1 against temperature to generate melting curves.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. The temperature at which 50% of the protein is denatured (T_agg_) can be calculated for each curve. The difference (ΔT_agg_) represents the degree of stabilization.
-
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purine bases.[1] This structural feature allows these compounds to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potential as anti-inflammatory, antimicrobial, antitumor, and neuroprotective agents, as well as inhibitors of various kinases such as Tropomyosin receptor kinases (TRKs) and Glycogen Synthase Kinase-3 (GSK-3).[2][3][4][5] This document provides detailed experimental procedures for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives through various established methods, including classical cyclization and modern multicomponent reactions.
Synthetic Strategies Overview
The construction of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the formation of the pyrazole ring onto a pre-existing pyridine core or, more commonly, the construction of the pyridine ring from a substituted pyrazole precursor.
A general workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is outlined below.
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
This section details three distinct and reliable methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Synthesis via Cyclocondensation of a Pyridine Precursor
This method involves the reaction of a substituted 2-chloropyridine with hydrazine hydrate to form the fused pyrazole ring.[2]
Reaction Scheme: 2-Chloro-3-acetylpyridine + Hydrazine hydrate → 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
2-Chloro-3-acetylpyridine
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Purified water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add 2-chloro-3-acetylpyridine.
-
Add hydrazine hydrate as the solvent at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add purified water and dichloromethane to the flask and transfer the mixture to a separatory funnel for extraction.
-
Separate the organic layer. Wash the aqueous layer multiple times with dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.[2]
Protocol 2: One-Pot Multicomponent Synthesis
This efficient one-pot synthesis utilizes a multicomponent reaction (MCR) to rapidly generate structurally diverse 1H-pyrazolo[3,4-b]pyridines.[6][7]
Reaction Scheme: Aromatic Aldehyde + β-Ketonitrile + 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole → Substituted 1H-pyrazolo[3,4-b]pyridine
Materials:
-
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole
-
Aromatic aldehyde (e.g., 4-anisaldehyde)
-
Substituted β-ketonitrile (e.g., p-substituted derivatives)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, the aromatic aldehyde, and the β-ketonitrile in glacial acetic acid.
-
The reaction can be performed using either conventional heating or microwave irradiation.[7]
-
Conventional Heating: Reflux the mixture for 4-6 hours.
-
Microwave Irradiation: Heat the reaction mixture in a sealed microwave vessel at a specified temperature and time (e.g., 120°C for 10-15 minutes).
-
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.
A visual representation of the multicomponent reaction logic is provided below.
Caption: Logical flow of a three-component synthesis.
Protocol 3: Synthesis from 2-Chloro-3-pyridinecarboxaldehyde
This method describes the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine through a ring-closing reaction.[8]
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
In a 1L three-necked flask, add 20g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde and 200ml of dimethylformamide.
-
Add 25g of hydroxylamine hydrochloride (a 2.5:1 molar ratio relative to the starting material) and 100ml of triethylamine.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, perform a standard aqueous work-up.
-
The final product can be isolated and purified, with reported yields reaching up to 85%.[8]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives.
Table 1: Summary of Yields for Different Synthetic Methods
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Cyclocondensation | 2-Chloro-3-acetylpyridine, Hydrazine hydrate | 3-Methyl-1H-pyrazolo[3,4-b]pyridine | ~46% | [2] |
| 2 | Multicomponent | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-Anisaldehyde, p-Fluorobenzoylacetonitrile | 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | >90% | [1][7] |
| 3 | Ring Closure | 2-Chloro-3-pyridinecarboxaldehyde, Hydroxylamine hydrochloride | 1H-pyrazolo[3,4-b]pyridine | 85% | [8] |
| 4 | Gould-Jacobs | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 4-Chloro substituted 1H-pyrazolo[3,4-b]pyridine | 44-99% | [1] |
| 5 | Cyclization with α,β-Unsaturated Ketone | 5-Amino-1-phenyl-pyrazole, (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28% | [9] |
Table 2: Reaction Conditions for Selected Syntheses
| Entry | Method | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) |
| 1 | Cyclocondensation | Hydrazine hydrate | - | Reflux | 12-18 |
| 2 | Multicomponent | Acetic acid | - | Reflux or Microwave (120°C) | 4-6 or 0.25 |
| 3 | Ring Closure | DMF | Hydroxylamine HCl, Triethylamine | 60 | 8 |
| 4 | Gould-Jacobs | Ethanol / 1,4-Dioxane | HCl | 100 | 18 |
| 5 | Cyclization | DMF / Ethanol | ZrCl4 | 95 | 16 |
Conclusion
The synthetic protocols outlined in this application note provide robust and versatile methods for accessing a wide range of 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest to the drug discovery and development community. The choice of a particular synthetic route will be dictated by the desired substitution pattern, scalability, and the availability of starting materials. The provided data and protocols serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Pyrazolopyridine Amine Derivatives in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of pyrazolopyridine amine derivatives in mouse models of cancer and inflammation. While specific in vivo data for 1-(pyridin-4-yl)-1H-pyrazol-3-amine is not publicly available, this guide is based on published studies of structurally related pyrazolopyridine and pyrazolopyrimidine amine derivatives. These protocols can be adapted for the evaluation of novel compounds within this chemical class.
Part 1: Anticancer Efficacy Studies
Application Note:
Pyrazolopyridine and its fused heterocyclic derivatives have demonstrated significant potential as anticancer agents. In vivo studies are crucial for evaluating the therapeutic efficacy and safety of these compounds. The following sections detail protocols for assessing the antitumor activity of pyrazolopyridine amine derivatives in a murine tumor model. A key study on a series of pyrazolopyridines and pyridopyrazolopyrimidines showed potent in vivo anticancer activity against Ehrlich ascites carcinoma, with some compounds achieving a tumor growth inhibition of 44-47.86%[1]. Another study on pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors also demonstrated significant tumor growth reduction in mouse xenograft models[2].
Quantitative Data Summary:
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Pyrazolopyridines and Pyridopyrazolopyrimidines | Ehrlich Ascites Carcinoma in mice | Not Specified | Inhibition of Tumor Growth | 44-47.86% | [1] |
| Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (Compounds 47 and 48) | PC3 Xenograft in mice | Not Specified | Reduction in Tumor Growth | Significant | [2] |
Experimental Protocol: In Vivo Anticancer Efficacy in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
This protocol is adapted from methodologies used for evaluating similar compounds[1].
1. Animal Model:
-
Species: Swiss albino mice
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
-
Acclimatization: At least 7 days before the experiment.
2. EAC Cell Culture and Implantation:
-
Maintain Ehrlich Ascites Carcinoma (EAC) cells by intraperitoneal (i.p.) transplantation in mice.
-
Aspirate EAC cells from a donor mouse, wash with sterile saline, and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Inject 2 x 10^6 EAC cells (in 0.2 mL saline) i.p. into each experimental mouse.
3. Experimental Groups (n=6-10 mice per group):
-
Group I (Normal Control): No EAC cells, receives vehicle only.
-
Group II (EAC Control): EAC-bearing mice, receives vehicle only.
-
Group III (Test Compound): EAC-bearing mice, receives the pyrazolopyridine amine derivative at a specified dose (e.g., 25 or 50 mg/kg).
-
Group IV (Positive Control): EAC-bearing mice, receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil at 20 mg/kg).
4. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for the test compound (e.g., 0.5% carboxymethylcellulose in saline).
-
Administration: Administer the test compound, positive control, and vehicle i.p. or orally (p.o.) for 7-10 consecutive days, starting 24 hours after EAC cell implantation.
5. Efficacy Evaluation:
-
Tumor Growth Inhibition:
-
After the treatment period, sacrifice the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid.
-
Calculate the percentage of tumor growth inhibition using the formula:
-
-
Mean Survival Time (MST):
-
Monitor the mice daily and record the date of death for each animal.
-
Calculate the MST for each group.
-
Calculate the percentage increase in lifespan (%ILS) using the formula:
-
-
Hematological Parameters:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Analyze red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) levels to assess hematological toxicity.
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo anticancer efficacy testing.
Part 2: Anti-inflammatory Efficacy Studies
Application Note:
Certain pyrazole derivatives have shown potent anti-inflammatory properties. For instance, a study on pyrazolo[3,4-d]pyrimidinone derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with some compounds showing inhibition percentages of up to 62.41%[3]. These effects were associated with the inhibition of COX-2 and a reduction in pro-inflammatory cytokines like TNF-α and IL-6[3]. The following protocol outlines a standard method for evaluating the anti-inflammatory potential of pyrazolopyridine amine derivatives.
Quantitative Data Summary:
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Result (% Inhibition) | Reference |
| Pyrazolo[3,4-d]pyrimidinone derivatives | Carrageenan-induced paw edema in rats | 50 mg/kg | Inhibition of Paw Edema (at 3h) | 54.89% - 62.41% | [3] |
| Pyrazolopyrimidopyrimidine derivatives | Carrageenan-induced rat paw oedema | 50-100 mg/kg, i.p. | Anti-inflammatory activity | Comparable to acetylsalicylic-lysine | [4][5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol is based on established methods for assessing acute inflammation[3][6].
1. Animal Model:
-
Species: Swiss albino mice or Wistar rats
-
Age/Weight: 6-8 weeks old, 20-25 g (mice) or 150-200 g (rats)
-
Housing: Standard laboratory conditions.
-
Acclimatization: At least 7 days before the experiment.
2. Experimental Groups (n=6-8 animals per group):
-
Group I (Control): Receives vehicle only.
-
Group II (Test Compound): Receives the pyrazolopyridine amine derivative at various doses (e.g., 25, 50, 100 mg/kg).
-
Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).
3. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Administration: Administer the test compound, positive control, and vehicle i.p. or p.o. 60 minutes before the carrageenan injection.
4. Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
5. Efficacy Evaluation:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
Where ΔV is the change in paw volume from the initial measurement.
6. Mechanistic Studies (Optional):
-
At the end of the experiment, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Excise the paw tissue for histological analysis or to measure levels of inflammatory mediators like prostaglandins.
Experimental Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Potential Signaling Pathway in Inflammation
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives. The focus is on strategies to improve oral bioavailability, a critical factor for therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: This class of compounds, like many modern drug candidates, often exhibits poor aqueous solubility due to its lipophilic nature and crystalline structure.[1] Key challenges include:
-
Low Aqueous Solubility: The pyridine and pyrazole moieties can lead to molecular properties that limit solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] More than 40% of marketed drugs and a higher percentage of new chemical entities face this issue.[2][3]
-
Poor Intestinal Permeability: While lipophilicity can aid in passive diffusion across the intestinal membrane, other factors like molecular size and hydrogen bonding capacity can hinder this process.[1]
-
First-Pass Metabolism: The pyridine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the liver and gut wall, significantly reducing the amount of active drug reaching systemic circulation.[4][5]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting absorption.[6]
Q2: How does the Biopharmaceutics Classification System (BCS) apply to these derivatives?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] this compound derivatives most often fall into:
-
BCS Class II (Low Solubility, High Permeability): This is the most common class for these compounds. The primary hurdle is the poor dissolution rate in the GI tract. Strategies should focus on enhancing solubility and dissolution.[7]
-
BCS Class IV (Low Solubility, Low Permeability): If the derivative also has poor membrane permeability, both solubility enhancement and permeability enhancement strategies are required.
Q3: What initial in vitro assays are crucial for assessing the oral bioavailability potential of a new derivative?
A3: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be performed early in development:
-
Kinetic Solubility Assay: To determine the compound's solubility in aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to mimic the GI tract.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict in vivo drug absorption and identify if the compound is a substrate for efflux transporters like P-gp.[6][8]
-
Liver Microsomal Stability Assay: This assay assesses the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.[9][10]
Troubleshooting Guide
Q4: My compound shows high potency in biochemical assays but fails in cell-based assays. What could be the issue?
A4: This discrepancy often points to poor membrane permeability.
-
Troubleshooting Step 1: Check Physicochemical Properties. Analyze the compound's LogP, molecular weight, and number of hydrogen bond donors/acceptors. Lipinski's Rule of Five can offer initial guidance.[1]
-
Troubleshooting Step 2: Perform a Caco-2 Permeability Assay. This will directly measure the compound's ability to cross an intestinal cell monolayer.[8] An apparent permeability coefficient (Papp) value will quantify this.
-
Troubleshooting Step 3: Assess Efflux. A bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is actively pumped out of the cells by transporters.[6][11]
Q5: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?
A5: This is a classic solubility problem.
-
Troubleshooting Step 1: Lower the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay media is as low as possible, typically ≤0.5%.
-
Troubleshooting Step 2: Use Formulation Excipients. For in vitro assays, you can explore the use of solubilizing agents like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to keep the compound in solution.[12][13]
-
Troubleshooting Step 3: Check the pH of the Buffer. If your compound has ionizable groups, its solubility will be pH-dependent.[14] Ensure the buffer pH favors the more soluble (ionized) state.
Q6: In vivo pharmacokinetic studies in mice show very low oral bioavailability (<5%). Where should I focus my optimization efforts?
A6: Low oral bioavailability can be caused by poor absorption, high first-pass metabolism, or both.
-
Troubleshooting Step 1: Analyze the In Vitro Data. Re-examine the solubility, permeability (Caco-2), and metabolic stability (microsomes) data.
-
If solubility is low but permeability and stability are high, focus on solubility enhancement .
-
If permeability is low, focus on structural modifications to improve it or use permeation enhancers .
-
If metabolic stability is low, this indicates high first-pass metabolism. Focus on medicinal chemistry efforts to block metabolic "hotspots."[9]
-
-
Troubleshooting Step 2: Compare IV vs. PO Dosing. Data from an intravenous (IV) dose is critical. High clearance after IV dosing confirms that metabolism is a major issue.[9] The difference between the Area Under the Curve (AUC) for oral (PO) and IV administration will distinguish between absorption issues and clearance issues.
-
Troubleshooting Step 3: Consider Formulation Strategies. For subsequent in vivo studies, using an enabling formulation such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) can dramatically improve exposure.[7][12]
Strategies for Bioavailability Enhancement
Improving oral bioavailability often requires a multi-pronged approach involving both medicinal chemistry and formulation science.
Medicinal Chemistry Approaches
Structural modifications can intrinsically improve the ADME properties of the molecule.
-
Improving Solubility: Introduce ionizable or polar functional groups. For instance, adding a methylamine substitution to a pyrazole ring has been shown to dramatically improve aqueous solubility and subsequent oral bioavailability.[9][15]
-
Reducing Metabolic Liability: Identify metabolic hotspots through metabolite identification studies. Block these sites with metabolically stable groups, such as fluorine atoms.[9][15] For example, replacing a metabolically susceptible phenyl ring with a fluoropyridine can improve stability.[9]
-
Prodrugs: Attach a hydrophilic promoiety to the parent drug, which is cleaved in vivo to release the active compound. Phosphate esters are a common choice to enhance aqueous solubility.[1][3]
Formulation Approaches
These strategies aim to improve the dissolution rate and/or solubility of the existing compound without chemical modification.[12]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][16]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix creates an amorphous, higher-energy state that has improved solubility and dissolution.[16][17]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These form fine emulsions or microemulsions in the GI tract, facilitating dissolution and absorption.[7][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule within its hydrophilic shell, improving solubility.[12][18]
Quantitative Data on Bioavailability Improvement
The following table summarizes pharmacokinetic data for pyrazolo-pyridone inhibitors, demonstrating how medicinal chemistry strategies can improve oral bioavailability.[9][15]
| Compound | Key Structural Change | Solubility (μM) | In Vivo Clearance (Cl, L/kg·h) | Cmax (μM) at 50 mg/kg PO | AUC (h·μM) at 50 mg/kg PO | Oral Bioavailability (F%) |
| 2 | Parent Compound | Low | High | Low | Low | Poor |
| 4 | Phenyl to m-CF3 Phenyl | 11 | 0.64 | 1.15 | 23.8 | 36% |
| 40 | Added Methylamine on Pyrazole | High | 1.2 | 6.0 | 72.9 | 92% |
Data extracted from a study on pyrazolo-pyridone inhibitors, which share a similar core structure and challenges.[9][15]
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of a compound.[8][19][20]
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).
-
Test compound, control compounds (e.g., atenolol for low permeability, antipyrine for high permeability, talinolol for P-gp substrate).[11]
-
Analytical instrument (LC-MS/MS).
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), which indicates tight junction integrity.[8][19]
-
Assay Initiation:
-
Wash the monolayers carefully with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in the transport buffer.
-
For A-B transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.[8]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[11]
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is indicative of active efflux.[11]
-
Protocol 2: Mouse Pharmacokinetic (PK) Study
This protocol outlines a typical single-dose PK study in mice to determine key parameters like Cmax, AUC, and oral bioavailability.[21][22][23]
Objective: To determine the plasma concentration-time profile of a compound after intravenous and oral administration.
Materials:
-
Test animals (e.g., 6-8 week old BALB/c or CD-1 mice).[22][24]
-
Test compound.
-
Dosing vehicles (e.g., for IV: saline with 5% DMSO/5% Solutol; for PO: 0.5% methylcellulose in water).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical instrument (LC-MS/MS).
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days before the study. Fast animals overnight before dosing (water ad libitum).
-
Dose Preparation: Prepare the dosing formulations for both IV and PO routes at the required concentrations (e.g., IV: 1-2 mg/kg; PO: 5-10 mg/kg).
-
Administration:
-
PO Group: Administer the compound via oral gavage.
-
IV Group: Administer the compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) at specified time points. A typical serial bleeding schedule might be:
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard) and analyze the supernatant to determine drug concentrations using a validated LC-MS/MS method.[10]
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax (maximum observed concentration).
-
Tmax (time to reach Cmax).
-
AUC (Area Under the concentration-time Curve).
-
Cl (Clearance).
-
t½ (half-life).
-
-
Calculate absolute oral bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations and Workflows
Caption: Workflow for assessing and improving oral bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Key factors influencing oral bioavailability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Solubility EnhancementTechniques forPoorly Soluble Pharmaceuticals: A Review | Semantic Scholar [semanticscholar.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. researchgate.net [researchgate.net]
- 24. In vivo pharmacokinetic study [bio-protocol.org]
Technical Support Center: Overcoming Resistance to 1-(pyridin-4-yl)-1H-pyrazol-3-amine in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-(pyridin-4-yl)-1H-pyrazol-3-amine and related pyridinyl-pyrazole compounds in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased sensitivity or acquired resistance to this compound after an initial response.
Possible Causes and Solutions:
-
On-Target Secondary Mutations: The target kinase may have acquired mutations that prevent the binding of the inhibitor.[1][2][3] This is a common mechanism of resistance to kinase inhibitors.[3]
-
Troubleshooting Steps:
-
Sequence the kinase domain: Perform Sanger or next-generation sequencing of the kinase domain in resistant cells to identify potential mutations. Compare the sequence to that of the parental, sensitive cells.
-
Consult mutation databases: Check prominent cancer mutation databases (e.g., COSMIC, cBioPortal) to see if the identified mutation has been previously reported to confer resistance to other kinase inhibitors.
-
Structural modeling: If a novel mutation is identified, use molecular modeling to predict its impact on the binding of this compound to the kinase.
-
-
Potential Solutions:
-
Switch to a next-generation inhibitor: If a known resistance mutation is present, consider using a second or third-generation inhibitor designed to overcome that specific mutation.[1]
-
Combination therapy: Combine this compound with a non-ATP competitive (allosteric) inhibitor or an agent that targets a different signaling pathway.[2]
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[4] Common bypass pathways include PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[4]
-
Troubleshooting Steps:
-
Phospho-protein analysis: Use Western blotting or phospho-kinase antibody arrays to compare the phosphorylation status of key signaling proteins (e.g., AKT, ERK, S6 ribosomal protein) in sensitive versus resistant cells, both with and without drug treatment. An increase in phosphorylation of proteins in alternative pathways in the resistant cells is indicative of bypass signaling.
-
Gene expression analysis: Perform RNA sequencing or qPCR arrays to identify the upregulation of receptor tyrosine kinases (RTKs) or other signaling molecules in resistant cells.
-
-
Potential Solutions:
-
Combination therapy: Rationally combine this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor if p-AKT is elevated).
-
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Efflux pump expression analysis: Use qPCR or Western blotting to measure the expression levels of ABC transporters (e.g., ABCB1/MDR1, ABCG2) in sensitive and resistant cells.
-
Drug accumulation/efflux assays: Perform functional assays using fluorescent substrates of P-gp (e.g., rhodamine 123) to compare drug efflux capacity between sensitive and resistant cells.
-
-
Potential Solutions:
-
Co-administration with an efflux pump inhibitor: Use known P-gp inhibitors (e.g., verapamil, tariquidar) in combination with this compound to see if sensitivity is restored.
-
Alternative inhibitors: Test structurally different inhibitors of the same target that may not be substrates for the overexpressed efflux pump.
-
-
Issue 2: Intrinsic (de novo) resistance to this compound in a cancer cell line.
Possible Causes and Solutions:
-
Pre-existing Mutations in the Target Kinase: The cell line may harbor a primary mutation in the kinase that prevents effective binding of the inhibitor.
-
Troubleshooting Steps:
-
Sequence the kinase domain: As with acquired resistance, sequence the target kinase to identify any baseline mutations.
-
Review literature and databases: Check if the cell line is known to have mutations in the suspected target kinase that are associated with resistance.
-
-
-
Low Target Expression or Target Independence: The cancer cell line may not express the primary target of this compound at sufficient levels, or its survival may not be dependent on the activity of this kinase.
-
Troubleshooting Steps:
-
Target expression analysis: Use Western blotting or qPCR to confirm the expression of the putative target kinase in the cell line.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase and assess the impact on cell viability. If the cells are unaffected, they are likely not dependent on this kinase for survival.
-
-
-
Redundant Signaling Pathways: The cell line may have inherently active parallel signaling pathways that make it insensitive to the inhibition of a single kinase.
-
Troubleshooting Steps:
-
Baseline signaling profile: Characterize the baseline activity of major survival pathways (PI3K/AKT, MAPK/ERK) using phospho-protein analysis.
-
-
Potential Solutions:
-
Combination therapy: Based on the signaling profile, consider upfront combination therapies that block multiple key survival pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely kinase targets of this compound?
Based on the structure-activity relationships of similar pyridinyl-pyrazole compounds, the likely targets include, but are not limited to:
-
FLT3 (FMS-like tyrosine kinase 3): Many pyrazolo[3,4-d]pyrimidine derivatives show potent inhibitory activity against FLT3.[5]
-
JAK family kinases (Janus kinases): The pyrazole scaffold is a key feature in several JAK inhibitors.
-
Aurora kinases: Pyrazole-based compounds have been developed as inhibitors of Aurora kinases A and B.
-
CDKs (Cyclin-dependent kinases): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in inhibitors of CDKs.[6]
-
RIPK1 (Receptor-interacting serine/threonine-protein kinase 1): 1H-pyrazol-3-amine derivatives have been identified as RIPK1 inhibitors.[7]
It is recommended to perform experimental validation, such as in vitro kinase assays or cellular target engagement assays, to confirm the specific target(s) in your experimental system.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A combination of the troubleshooting steps outlined above will be necessary. A typical workflow would be:
-
Confirm the resistant phenotype with dose-response curves and IC50 determination.
-
Sequence the putative target kinase to check for mutations.
-
Analyze the expression and phosphorylation status of key proteins in the target and potential bypass pathways.
-
Investigate the expression and function of drug efflux pumps.
Q3: What are some common resistance mutations for kinases targeted by pyrazole-based inhibitors?
| Kinase Family | Common Resistance Mutations |
| FLT3 | D835Y, F691L |
| JAK2 | G993A, Y931C, L983F |
| Aurora A/B | G160E (in Aurora B) |
| BCR-ABL | T315I ("gatekeeper" mutation) |
Q4: Are there any general-purpose combination strategies I can try if the specific resistance mechanism is unknown?
While a targeted approach is always preferable, some generally effective combination strategies include:
-
Combining with a PI3K/mTOR inhibitor: The PI3K/AKT/mTOR pathway is a central hub for cell survival and is frequently activated as a bypass mechanism.
-
Combining with a MEK inhibitor: The RAS/RAF/MEK/ERK pathway is another critical survival pathway.
-
Combining with an HSP90 inhibitor: HSP90 is a chaperone protein required for the stability and function of many kinases. Inhibiting HSP90 can lead to the degradation of the target kinase, including mutated forms.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Kinase Analysis
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-proteins (e.g., p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp function)
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
-
Dye Loading:
-
Incubate cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
-
Efflux Measurement:
-
Wash cells with ice-cold PBS to remove excess dye.
-
Resuspend cells in fresh, pre-warmed medium with or without a P-gp inhibitor (e.g., 10 µM verapamil).
-
Incubate at 37°C and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A faster decrease in fluorescence in resistant cells compared to sensitive cells indicates higher P-gp activity.
-
Visualizations
Caption: Overview of resistance mechanisms to kinase inhibitors.
Caption: Troubleshooting workflow for acquired resistance.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-(pyridin-4-yl)-1H-pyrazol-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-(pyridin-4-yl)-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction between a pyridine-based hydrazine, typically 4-hydrazinopyridine (or its hydrochloride salt), and a three-carbon synthon containing a nitrile group. Common synthons include β-ketonitriles or α,β-unsaturated nitriles like 3-ethoxyacrylonitrile or cyanoacetaldehyde.[1][2]
Q2: What are the critical reaction parameters to monitor for optimal yield and purity?
A2: The key parameters are reaction temperature, choice of solvent, and the presence and type of catalyst (acid or base). The quality and stability of the 4-hydrazinopyridine starting material are also crucial. Neutralizing the reaction mixture before hydrazine addition can be critical, especially if a strong base is used in a preceding step.[1]
Q3: How can I minimize the formation of regioisomers or other byproducts?
A3: Using a symmetrical C3 synthon like 3-ethoxyacrylonitrile or 3,3-dimethoxypropanenitrile avoids regioselectivity issues that can arise with unsymmetrical β-diketones.[3][4] Controlling the pH and temperature can also prevent side reactions. For instance, strongly acidic conditions or very high temperatures might lead to undesired secondary products.
Q4: What are the recommended purification techniques for the final product?
A4: The product is a solid at room temperature. The primary purification method is recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethanol and water. If significant impurities persist, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.
Q5: How can I confirm the structure of the synthesized this compound?
A5: Standard analytical techniques are used for structural confirmation. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity. Mass spectrometry (MS) will verify the molecular weight, and Infrared (IR) spectroscopy can identify key functional groups like N-H and C=N bonds.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded 4-Hydrazinopyridine Starting Material | Hydrazines can be sensitive to air and light. Use freshly acquired or properly stored 4-hydrazinopyridine. Confirm its purity by melting point or NMR before starting the reaction. |
| Suboptimal Reaction Temperature | If the reaction is too cold, the activation energy barrier may not be overcome. If too hot, starting materials or product may decompose. Experiment with a temperature gradient, for example, starting at room temperature and gradually heating to reflux. |
| Incorrect Solvent or Catalyst | The polarity of the solvent and the type of catalyst (e.g., acetic acid, p-toluenesulfonic acid) are critical. Ethanol or acetic acid are common solvents that can also act as catalysts. Screen different solvents and catalysts to find the optimal conditions. |
| Inefficient Cyclization Step | In reactions involving β-ketonitriles, the initial condensation may occur, but the subsequent cyclization to form the pyrazole ring is inefficient. Adding a dehydrating agent or ensuring acidic conditions can promote the cyclization step.[3] |
Issue 2: Multiple Spots on TLC / Impure Product
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using TLC. If starting materials persist, consider increasing the reaction time, temperature, or adding a slight excess (1.1-1.2 equivalents) of one reagent. |
| Formation of Regioisomers | This occurs when using unsymmetrical synthons. The use of a symmetrical synthon like 3-ethoxyacrylonitrile is highly recommended. If an unsymmetrical synthon is unavoidable, purification by column chromatography will be necessary to separate the isomers.[1] |
| Side Reactions (e.g., Dimerization, Polymerization) | Lowering the reaction temperature or diluting the reaction mixture can often minimize intermolecular side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. |
| Hydrolysis of Nitrile Group | If the reaction is run under harsh acidic or basic conditions for an extended period, the nitrile on the C3-synthon or an intermediate could hydrolyze to a carboxylic acid or amide. Buffer the reaction or shorten the reaction time. |
Experimental Protocols & Data
Protocol 1: Synthesis via Cyclocondensation with 3-Ethoxyacrylonitrile
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-Hydrazinopyridine hydrochloride
-
3-Ethoxyacrylonitrile
-
Ethanol
-
Triethylamine (or another suitable base)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate and Hexane (for recrystallization)
Procedure:
-
To a solution of 4-hydrazinopyridine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add 3-ethoxyacrylonitrile (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
Table 1: Optimization of Reaction Conditions
The following table summarizes typical results from optimization studies for the cyclocondensation reaction. Yields are illustrative and based on general principles of pyrazole synthesis.
| Entry | Solvent | Catalyst (0.1 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid | 80 (Reflux) | 6 | 85 |
| 2 | Toluene | p-TsOH | 110 (Reflux) | 4 | 78 |
| 3 | Acetic Acid | None | 100 | 5 | 92 |
| 4 | Water | HCl (catalytic) | 100 | 8 | 65 |
| 5 | DMF | None | 90 | 12 | 70 |
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: General workflow for synthesizing this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Desired reaction pathway versus a potential side reaction.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
addressing off-target effects of pyrazole-based inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. Our goal is to help you address and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrazole-based inhibitors?
A1: Pyrazole-based inhibitors, particularly those targeting kinases, can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. For example, some JAK inhibitors have been observed to show activity against Flt-3, VEGFR-2, and PDGFRα.[1] Off-target effects are not limited to kinases; for instance, some BCR-ABL inhibitors have been found to interact with oxidoreductase NQO2.[2] It is also important to consider that different enantiomers of a pyrazole-based drug can inhibit different enzymes, as seen with crizotinib.[2]
Q2: My pyrazole-based inhibitor is showing unexpected phenotypic effects. How can I determine if this is due to an off-target effect?
A2: Unexpected phenotypic effects can often be attributed to off-target interactions. To investigate this, a systematic approach is recommended. Begin by performing a broad kinase screen to identify potential off-target kinases.[2] Subsequently, validate these findings using cell-based assays with readouts specific to the signaling pathways of the identified off-target kinases. Genetic approaches, such as CRISPR-Cas9 or RNAi to knock down the suspected off-target protein, can also help confirm if the observed phenotype is dependent on that target.[3]
Q3: How can I improve the selectivity of my pyrazole-based inhibitor?
A3: Improving selectivity is a key challenge in drug development. A rational drug design approach, leveraging structural biology and computational modeling, can guide the modification of your inhibitor.[3] Structure-activity relationship (SAR) studies are crucial to understand how different substitutions on the pyrazole ring affect target binding and selectivity.[4] For example, modifying substituents on the pyrazole core can significantly influence inhibitory activity and selectivity.
Q4: What are some initial steps to troubleshoot a lack of anticipated on-target activity in my cell-based assay?
A4: If you are not observing the expected on-target activity, several factors could be at play. First, verify the identity and purity of your compound. If the compound is correct, assess its cell permeability and stability in your specific cell culture conditions. It's also crucial to ensure that the target protein is expressed in your cell line and that the downstream signaling pathway is active. Running a positive control with a known inhibitor of the same target can help validate your assay setup.[5]
Troubleshooting Guides
Problem 1: High background signal or non-specific effects in cellular assays.
-
Possible Cause: The inhibitor concentration may be too high, leading to off-target effects or general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration range for your inhibitor.
-
Assess cell viability using an MTT or similar assay to distinguish between specific inhibition and cytotoxicity.
-
Include a negative control (e.g., a structurally similar but inactive compound) to assess non-specific effects.
-
Problem 2: Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results.
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Possible Cause: This is a common issue and can be due to several factors including poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Evaluate the physicochemical properties of your inhibitor, such as lipophilicity and solubility, which can impact cell permeability.
-
Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate.
-
Analyze the stability of your compound in cell culture media and in the presence of cells over time.
-
Problem 3: My inhibitor shows activity against multiple kinases in a screening panel.
-
Possible Cause: The inhibitor may have a promiscuous binding mode, interacting with the ATP-binding site of several kinases.
-
Troubleshooting Steps:
-
Analyze the co-crystal structure of your inhibitor with its primary target, if available, to understand the key interactions.
-
Use computational docking to model the binding of your inhibitor to the identified off-target kinases to identify potential structural modifications that could enhance selectivity.
-
Synthesize and test analogs with modifications designed to exploit differences in the amino acid residues lining the ATP-binding pockets of the on-target versus off-target kinases.
-
Data on Pyrazole-Based Inhibitors
The following tables summarize quantitative data for selected pyrazole-based inhibitors, highlighting their on-target and potential off-target activities.
Table 1: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | TYK2 | 19 |
| Crizotinib | ALK/MET | 24 / 8 | ROS1 | 1.7 |
| Encorafenib | BRAF (V600E) | 0.3 | SRC | 24 |
| Erdafitinib | FGFR1-4 | 1.2 - 2.5 | RET | 70 |
| Ravoxertinib | ERK1/ERK2 | 6.1 / 3.1 | - | >1000 (against a panel of 200 kinases) |
Data compiled from publicly available sources and scientific literature.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening a pyrazole-based inhibitor against a panel of kinases to identify off-target interactions.
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Compound Preparation: Prepare a stock solution of the pyrazole-based inhibitor in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a microplate, combine the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
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Inhibitor Addition: Add the diluted inhibitor to the kinase reaction mixture. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified period.
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of the substrate can be detected using a specific antibody, radiometric methods, or luminescence-based ATP detection).
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Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cell-Based Target Engagement Assay
This protocol describes a method to confirm that the inhibitor is binding to its intended target within a cellular context.
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Cell Culture: Plate cells that endogenously express the target of interest and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of the pyrazole-based inhibitor for a specified duration. Include a vehicle control.
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Cell Lysis: Wash the cells with PBS and then lyse them in a suitable buffer containing protease and phosphatase inhibitors.
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Target Pull-Down or Western Blot:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the target's downstream substrate to assess inhibition of signaling.
-
Cellular Thermal Shift Assay (CETSA): Heat the cell lysates to a range of temperatures. Soluble protein is then separated from aggregated protein by centrifugation, and the amount of soluble target protein at each temperature is detected by Western blot. A shift in the melting temperature upon inhibitor binding indicates target engagement.
-
-
Data Analysis: Quantify the band intensities and plot the results as a function of inhibitor concentration to determine the EC50 for target engagement.
Visualizations
Below are diagrams illustrating key concepts related to the action and analysis of pyrazole-based inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based RAF inhibitor.
Caption: Workflow for identifying and mitigating off-target effects of pyrazole-based inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Selectivity of 1-(pyridin-4-yl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the kinase selectivity of the 1-(pyridin-4-yl)-1H-pyrazol-3-amine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is kinase selectivity a major concern for this scaffold?
A1: The this compound core is a "privileged scaffold" in medicinal chemistry, frequently used as a building block for developing protein kinase inhibitors.[1] Its structure is adept at forming key hydrogen bonds within the highly conserved ATP-binding site of kinases, mimicking the adenine region of ATP.[2][3] The primary concern is that this conservation across the human kinome (over 500 kinases) means that inhibitors based on this scaffold can be promiscuous, binding to multiple kinases instead of just the intended target.[2][4] This lack of selectivity can lead to off-target effects, complicating experimental data interpretation and potentially causing toxicity in therapeutic applications.[5][6][7]
Q2: My initial compound based on this scaffold shows activity against numerous kinases in a profiling screen. What are the common strategies to improve its selectivity?
A2: Observing broad activity is a common starting point. Several strategies can be employed to enhance selectivity:
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Structure-Based Design: Exploit differences in the amino acid residues lining the ATP pocket. A primary strategy is to target the "gatekeeper" residue, which is a key determinant of the pocket size. Introducing bulky substituents that clash with large gatekeeper residues can confer selectivity for kinases with smaller gatekeepers (e.g., glycine or threonine).[2]
-
Targeting Inactive Conformations (Type II Inhibition): Design compounds that bind to the inactive "DFG-out" conformation of a kinase. This conformation exposes an additional hydrophobic pocket adjacent to the ATP site that is less conserved across the kinome, often leading to improved selectivity.[6]
-
Macrocyclization: Incorporate the linear inhibitor into a macrocyclic structure. This pre-organizes the molecule into a bioactive conformation, which can increase both potency and selectivity by reducing the entropic penalty of binding and creating more specific interactions.[8]
-
Bivalent Inhibitors: Tether the pyrazole scaffold to a second moiety (like a peptide or another small molecule) that targets a distinct, less-conserved site on the kinase surface.[2]
-
Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the active site, designing an inhibitor with a reactive "warhead" that forms a covalent bond can lead to exceptional selectivity and potency.[2]
Q3: How can I decide which modifications to synthesize to improve selectivity for my target kinase?
A3: A rational design approach is critical.
-
Obtain Structural Information: If available, use X-ray co-crystal structures of your compound or a close analog bound to the target kinase. If not, use computational molecular docking with a high-quality homology model of your target.
-
Analyze the Binding Pocket: Identify unique features in your target kinase's ATP-binding site compared to key off-targets. Look for differences in residue size, charge, and hydrophobicity, particularly around the gatekeeper residue, the solvent-exposed region, and the DFG motif.
-
Formulate Hypotheses: Based on your analysis, design modifications. For example, if an off-target has a bulky phenylalanine gatekeeper and your target has a small threonine, hypothesize that adding a bulky group to your inhibitor will sterically block binding to the off-target.
-
Iterative Synthesis and Testing: Synthesize a small, focused library of analogs based on these hypotheses. Profile them for both on-target potency and off-target activity to build a structure-activity relationship (SAR) and a structure-selectivity relationship (SSR).[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant loss of potency after modification. | The modification may disrupt a key interaction (e.g., a hydrogen bond) with the target kinase or introduce an unfavorable steric clash. | 1. Review Structural Data: Re-examine your crystal structure or docking model to ensure the modification isn't interfering with a critical binding interaction. 2. Smaller Modifications: Synthesize analogs with less drastic changes at the same position. 3. Explore Other Vectors: Modify a different part of the molecule that points towards a less-conserved region. |
| Selectivity is improved, but the compound has poor solubility or cell permeability. | Modifications, especially those adding bulky hydrophobic groups, can negatively impact physicochemical properties. The pyrazole ring itself can improve solubility over more hydrophobic rings.[3] | 1. Introduce Polar Groups: Add small, polar functional groups (e.g., -OH, -NH2, morpholine) at solvent-exposed positions without disrupting binding. 2. Bioisosteric Replacement: Replace a problematic hydrophobic group with a bioisostere that has improved properties. For example, a phenyl ring could be replaced by a pyridine or pyrimidine. 3. Measure Properties Early: Integrate ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical property testing early in your design-synthesis-test cycle. |
| In vitro selectivity does not translate to cell-based assays. | This is a common challenge. Reasons include: - High intracellular ATP concentrations (~1-10 mM) outcompeting the inhibitor. - The compound may be a substrate for efflux pumps (e.g., P-gp). - The protein conformation in a cellular context may differ from the isolated recombinant protein used in biochemical assays.[5][10] | 1. Profile at High ATP: Run your biochemical kinase assay at a physiological ATP concentration (e.g., 1-5 mM) to better predict cellular potency. 2. Run Efflux Assays: Test if your compound is a substrate for common efflux transporters like P-gp (MDR1).[3] 3. Use Cellular Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) or FRET-based assays to confirm the compound is binding to the intended target inside the cell.[5] |
Quantitative Data Summary: Illustrative Selectivity Enhancement
The following table provides a hypothetical example of how structural modifications to the parent scaffold can improve the selectivity index for a target kinase over common off-targets.
| Compound | Modification | Target Kinase IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Index (OT1/Target) | Selectivity Index (OT2/Target) |
| Parent Scaffold | - | 50 | 75 | 120 | 1.5 | 2.4 |
| Analog 1 | Add methyl group at C3-pyrazole | 45 | 500 | 250 | 11.1 | 5.6 |
| Analog 2 | Replace pyridine with 2-aminopyrimidine | 65 | 90 | 1500 | 1.4 | 23.1 |
| Analog 3 | Add cyclopropyl group to N1-pyrazole | 30 | 1200 | 1800 | 40.0 | 60.0 |
Note: Data are for illustrative purposes only.
Visualizations: Workflows and Logic
Caption: Workflow for enhancing kinase inhibitor selectivity.
Caption: Exploiting gatekeeper residue size for selectivity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid method to assess compound binding to a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[11]
Materials:
-
Purified kinase panel (recombinant proteins)
-
This compound analogs dissolved in 100% DMSO
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Optical 96-well or 384-well PCR plates
-
Real-time PCR instrument capable of a thermal melt curve
Methodology:
-
Protein Preparation: Dilute each kinase to a final concentration of 2-5 µM in DSF buffer.
-
Compound Preparation: Create a 20x working stock of each compound by diluting the 100% DMSO stock into DSF buffer. The final assay concentration is typically 10-20 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).
-
Assay Plate Setup (per 20 µL well):
-
Add 10 µL of the 2x kinase solution.
-
Add 1 µL of the 20x compound stock (or DMSO for control).
-
Add 9 µL of DSF buffer containing SYPRO Orange dye (diluted to a final concentration of 5x).
-
-
Seal and Centrifuge: Seal the plate securely with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the RT-PCR instrument.
-
Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange).
-
Run a melt curve protocol: Equilibrate at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition (peak of the first derivative).
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_control).
-
A significant positive ΔTm (typically > 2°C) indicates compound binding and stabilization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with inhibitor potency. It is suitable for high-throughput screening and IC₅₀ determination.[12]
Materials:
-
Target kinase and corresponding substrate (peptide or protein)
-
This compound analogs serially diluted in DMSO
-
Kinase reaction buffer (specific to the kinase, but generally contains Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of your compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for 0% inhibition (high activity) and no-enzyme wells for 100% inhibition (background) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to all wells except the background control.
-
Initiate Reaction: Prepare an ATP solution in the reaction buffer at a concentration relevant to your experiment (e.g., at the Km value for ATP or a physiological concentration). Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control wells).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal via coupled enzyme reactions. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the high activity (DMSO) and background controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a focus on addressing issues of poor yield.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
-
Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 or nano-magnetic catalysts have been shown to be effective.[1][2] Catalyst loading is also critical; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO3H), 5 mg was found to be optimal.[3]
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm), where aromatic compounds appear as dark spots.[4][5] Staining with iodine vapor can also be effective for many organic compounds.[4]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer:
The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.
-
Controlling Regioselectivity:
-
Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[6]
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Issue 3: Difficulty with Product Purification
Question: I have successfully synthesized my pyrazolo[3,4-b]pyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?
Answer:
Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.[3]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentrating the solution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading (mg) | Yield (%) | Reference |
| AC-SO3H | 5 | 80 | [3] |
| AC-SO3H | 10 | 75 | [3] |
| AC-SO3H | 15 | 72 | [3] |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 20 | 95 | [1] |
| ZrCl4 | 0.15 mmol | 13-28 | [2] |
Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Room Temperature | 0.5-0.75 | 80 | [3] |
| Solvent-free | 100 | 0.25 | 95 | [1] |
| EtOH/DMF (1:1) | 95 | 16 | 13-28 | [2] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst: [1]
A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is stirred at 100 °C under solvent-free conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones: [2]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion, the mixture is concentrated in vacuo, and the product is extracted with an organic solvent (e.g., CHCl3), washed with water and brine, dried over Na2SO4, and purified by flash column chromatography.
Visualizations
The following diagrams illustrate a general workflow for pyrazolo[3,4-b]pyridine synthesis and a troubleshooting decision tree for addressing poor yield.
Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Caption: Decision tree for troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in solution. The information is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: My compound appears to be degrading in solution over a short period. What are the potential causes?
A1: Degradation of this compound in solution can be attributed to several factors. Pyrazole and pyridine derivatives can be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH of the solution: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the amine or cleavage of the pyrazole ring.
-
Exposure to light: Compounds with aromatic heterocyclic rings are often sensitive to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidative stress: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Solvent type: The polarity and protic nature of the solvent can influence the stability of the compound.
To troubleshoot, it is recommended to conduct systematic forced degradation studies to identify the specific stress conditions that affect your compound.
Q2: I am observing the formation of new peaks in my HPLC analysis after storing the sample solution. How can I identify these degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. To identify these degradation products, a combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the molecular weight of the degradation products, which provides initial clues to their structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradants.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can be used to elucidate its complete chemical structure.
-
Forced Degradation Studies: By intentionally degrading the compound under controlled conditions (e.g., acid, base, peroxide), you can generate specific degradation products and compare their chromatographic and mass spectrometric behavior to the unknown peaks in your sample.
Q3: How can I improve the stability of my this compound stock solutions?
A3: To enhance the stability of your stock solutions, consider the following best practices:
-
Solvent Selection: Use a solvent in which the compound has good solubility and stability. For initial screening, aprotic solvents like DMSO or DMF are often used. However, for aqueous-based assays, it is crucial to determine the stability in the final buffer system.
-
pH Control: If the compound is found to be sensitive to pH, buffer the solution to a pH where it exhibits maximum stability.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is a stability-indicating HPLC method, and why is it important?
A4: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact drug from its degradation products and any other excipients present in the formulation. This is crucial for:
-
Accurately assessing the stability of the drug substance and drug product.
-
Determining the shelf-life and appropriate storage conditions.
-
Ensuring the safety and efficacy of the drug product, as degradation products could be inactive or even toxic.
The development of such a method typically involves subjecting the drug to forced degradation conditions to generate the potential degradants and then optimizing the HPLC parameters (e.g., column, mobile phase, gradient, detection wavelength) to achieve adequate separation.
Data Presentation
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | |||
| 1 M HCl | 24 h | 80°C | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | |||
| 1 M NaOH | 24 h | 80°C | ||||
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | |||
| 10% H₂O₂ | 24 h | 60°C | ||||
| Thermal | Solid State | 48 h | 80°C | |||
| In Solution | 48 h | 80°C | ||||
| Photolytic | UV Light (254 nm) | 24 h | Room Temp | |||
| Visible Light | 7 days | Room Temp |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and another sample to visible light for a defined period (e.g., 24 hours for UV, 7 days for visible light). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
Identify and quantify the major degradation products.
-
Determine the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing stability issues of this compound in solution.
Caption: Hypothetical degradation pathways for this compound under different stress conditions.
Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of 1-(pyridin-4-yl)-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of 1-(pyridin-4-yl)-1H-pyrazol-3-amine and its analogs.
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of the pharmacokinetic profile of this compound derivatives.
Issue 1: Poor Metabolic Stability (High Clearance)
Question: My this compound analog shows high clearance in human liver microsomes. What strategies can I employ to improve its metabolic stability?
Answer: High clearance in liver microsomes often indicates susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Here are several strategies to address this issue, along with a logical workflow for troubleshooting.
Troubleshooting Workflow for High Clearance:
Figure 1: A decision-making workflow for addressing high metabolic clearance.
Strategies for Improving Metabolic Stability:
-
Metabolite Identification: The first step is to identify the site of metabolism. Incubate your compound with liver microsomes and analyze the metabolites by LC-MS/MS. This will reveal the "soft spots" in your molecule that are most susceptible to metabolic enzymes.
-
Blocking Metabolism: Once a metabolic hotspot is identified, you can block metabolism at that site. A common strategy is the introduction of a fluorine atom at or near the site of oxidation.[1] The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes.
-
Bioisosteric Replacement of the Pyridine Ring: The pyridine ring can be a site of metabolism. Consider replacing it with a more metabolically stable bioisostere. The incorporation of nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[2]
-
Pyrazine or Pyrimidine: Replacing the pyridine with a pyrazine or pyrimidine can increase metabolic stability.[2]
-
Benzonitrile: 2-Substituted benzonitriles can be effective bioisosteres for 4-substituted pyridines.
-
Saturated Heterocycles: Consider replacing the aromatic pyridine with a saturated heterocycle like 3-azabicyclo[3.1.1]heptane, which has been shown to dramatically improve metabolic stability in some cases.
-
-
Modification of the Pyrazole Ring: The pyrazole ring itself is generally considered to have higher stability against oxidative metabolism compared to imidazole or thiazole.[3] However, substituents on the pyrazole can be sites of metabolism. Consider modifying these substituents to enhance stability.
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease the electron density and make them less susceptible to oxidative metabolism.
Quantitative Data on Metabolic Stability Improvement:
The following table provides a hypothetical example based on common observations in medicinal chemistry to illustrate the potential impact of structural modifications on metabolic stability.
| Compound | Modification | Human Liver Microsomal Stability (t½, min) |
| Parent Compound | This compound | < 5 |
| Analog A | Fluorination of the pyridine ring | 15 |
| Analog B | Replacement of pyridine with pyrimidine | 25 |
| Analog C | Replacement of pyridine with 3-azabicyclo[3.1.1]heptane | > 60 |
Issue 2: Poor Aqueous Solubility
Question: My compound has poor aqueous solubility, which is limiting its oral absorption. What can I do to improve it?
Answer: Poor solubility is a common challenge for drug candidates. Several formulation and chemical modification strategies can be employed.
Troubleshooting Workflow for Poor Solubility:
Figure 2: A workflow outlining strategies to address poor aqueous solubility.
Strategies for Improving Aqueous Solubility:
-
Chemical Modification:
-
Introduce Polar Functional Groups: Adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and improve solubility.
-
Reduce Lipophilicity (logP): High lipophilicity often correlates with poor aqueous solubility. Modify the structure to reduce its logP value. This can be achieved by removing lipophilic groups or introducing polar moieties.
-
Increase Molecular Flexibility: Increasing the number of rotatable bonds can disrupt crystal packing and improve solubility.
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4]
-
Salt Formation: If your compound has an ionizable center (like the pyridine nitrogen or the pyrazole amine), forming a salt can dramatically increase its aqueous solubility.
-
Quantitative Data on Solubility and Bioavailability Improvement in a Pyrazolo-Pyridone Series:
The following data from a study on pyrazolo-pyridone inhibitors illustrates how chemical modifications can improve solubility and oral bioavailability.[4][5][6]
| Compound | Modification | Aqueous Solubility (µM) | Mouse Oral Bioavailability (%) |
| Lead Compound | - | 11 | Low |
| Analog 4 | Replacement of toluyl with m-CF3 phenyl | - | 36 |
| Analog 40 | Addition of methylamine to pyrazole | - | 92 |
Issue 3: Potential for hERG Inhibition
Question: The pyridine moiety in my compound raises concerns about potential hERG channel inhibition. How can I assess and mitigate this risk?
Answer: hERG inhibition is a significant safety concern as it can lead to cardiac arrhythmias. The risk for pyridine-containing compounds is a valid concern, and proactive assessment and mitigation are crucial.
Troubleshooting Workflow for hERG Liability:
Figure 3: A workflow for assessing and mitigating hERG inhibition risk.
Strategies to Mitigate hERG Inhibition:
-
Reduce Basicity (pKa) of the Pyridine Nitrogen: A basic nitrogen is a common feature in many hERG blockers. Introducing electron-withdrawing groups on the pyridine ring can lower its pKa and reduce hERG affinity.
-
Decrease Lipophilicity (logP): High lipophilicity is a known risk factor for hERG inhibition. Reducing the overall lipophilicity of the molecule can decrease its affinity for the hERG channel.[7]
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can sterically hinder its interaction with the hERG channel.
-
Increase Molecular Rigidity: Introducing conformational constraints, for example by using cyclic structures, can reduce hERG binding affinity.[8][9]
-
Pyridine N-Oxide Formation: In some cases, converting the pyridine to its N-oxide can mitigate hERG liability while maintaining or even improving other properties.
Quantitative Data on hERG Mitigation Strategies:
The following table presents a hypothetical scenario based on published strategies to illustrate the potential impact of modifications on hERG inhibition.
| Compound | Modification | hERG IC50 (µM) |
| Parent Compound | This compound | 1.5 |
| Analog D | Addition of a fluoro group to the pyridine ring | 5.2 |
| Analog E | Reduction of logP by 1 unit | 12.0 |
| Analog F | Introduction of a cyclopropyl group on the pyridine | > 30 |
Frequently Asked Questions (FAQs)
Q1: What are the first-pass in vitro ADME assays I should run for my this compound analogs?
A1: A standard initial ADME panel should include:
-
Metabolic Stability: Using human and rat liver microsomes to assess phase I metabolic stability.
-
Aqueous Solubility: A kinetic solubility assay to identify any potential solubility liabilities early on.
-
Permeability: A Caco-2 permeability assay to predict intestinal absorption and identify potential P-glycoprotein (P-gp) efflux.
-
Plasma Protein Binding: To determine the fraction of unbound drug, which is important for interpreting in vitro and in vivo data.
Q2: My compound has good metabolic stability and solubility, but poor permeability in the Caco-2 assay. What should I do?
A2: Poor permeability in the Caco-2 assay can be due to low passive diffusion or active efflux by transporters like P-gp.
-
Assess Efflux Ratio: If the efflux ratio (basal-to-apical / apical-to-basal permeability) is high (>2), your compound is likely a substrate of an efflux transporter like P-gp.
-
Strategies to Overcome Efflux:
-
Reduce P-gp Substrate Potential: Modify the structure to reduce its recognition by P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or by masking polar groups.
-
Increase Lipophilicity (with caution): Increasing lipophilicity can sometimes improve passive permeability, but this must be balanced against potential increases in metabolic clearance and hERG liability.
-
Q3: Are there any known metabolic liabilities associated with the pyridine ring?
A3: Yes, the pyridine ring can undergo several metabolic transformations:
-
Oxidation: The pyridine ring can be hydroxylated by CYP enzymes.
-
N-oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This can sometimes be a major metabolic pathway. While N-oxidation can sometimes lead to detoxification, it can also alter the compound's properties and potentially lead to reactive metabolites.
Q4: How does the substitution on the pyrazole ring affect its pharmacokinetic properties?
A4: Substituents on the pyrazole ring can significantly impact PK properties:
-
N1-Substitution: The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. N1-substitution can block this hydrogen bond donation, which can affect solubility and target binding. N1-substituents can also be sites of metabolism.
-
C3 and C5-Substitution: Substituents at these positions can influence lipophilicity, solubility, and metabolic stability. Bulky substituents can shield the ring from metabolic attack.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a test compound.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow (for assessing monolayer integrity)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points, take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.
Protocol 3: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Add the test compound stock solution to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Filter the solutions through the 96-well filter plate into a collection plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS.
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Quantitative Structure-Activity Relationship Studies on Inhibition of HERG Potassium Channels | Semantic Scholar [semanticscholar.org]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validation & Comparative
A Comparative Guide to RIPK1 Inhibitors: Benchmarking 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives Against Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1] Its central role in signaling cascades initiated by stimuli like tumor necrosis factor-alpha (TNF-α) makes it a compelling therapeutic target for a host of immune-mediated inflammatory and neurodegenerative diseases.[2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a lytic, pro-inflammatory form of cell death.[4] Consequently, the development of small-molecule inhibitors targeting RIPK1's kinase function is an area of intense research.
This guide provides a comparative analysis of a novel, orally available 1H-pyrazol-3-amine derivative, Compound 44 , against other well-characterized RIPK1 inhibitors.[5] We present a side-by-side comparison of their biochemical potency, cellular efficacy, and pharmacokinetic properties, supported by detailed experimental methodologies and pathway visualizations to aid in research and development decisions.
Comparative Analysis of RIPK1 Inhibitor Potency and Efficacy
The efficacy of RIPK1 inhibitors is determined by their ability to inhibit the enzyme's kinase activity (biochemical IC50) and to protect cells from necroptotic death (cellular EC50). The following tables summarize quantitative data for Compound 44 and other benchmark inhibitors.
Table 1: In Vitro Potency and Cellular Efficacy of Selected RIPK1 Inhibitors
| Inhibitor | Type | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Cell Line / Stimulus |
| Compound 44 | N/A | Low Nanomolar[5] | N/A | Human/Murine Cells[5] |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | 182[6] | 490[7] | Jurkat / TNF-α |
| GSK2982772 | Type III (Allosteric) | 16 (Human)[8] | N/A | N/A |
| RIPA-56 | Type III (Allosteric) | 13[9][10] | 27[10][11] | L929 / TSZ |
| PK68 | Type II | 90[4][12] | 23 (Human), 13 (Mouse)[3][12] | HT-29 / TSZ, L929 / TSZ |
N/A: Data not available in the provided search results. TSZ: TNF-α, Smac mimetic, and z-VAD-FMK.
Table 2: Comparative Pharmacokinetic (PK) Properties
| Inhibitor | Species | Oral Bioavailability (%) | Half-life (t1/2) | Key PK Notes |
| Compound 44 | Mouse | Favorable[5] | N/A | Possesses high AUC and oral bioavailability.[5] |
| GSK2982772 | Human | N/A | 2-3 h (+ slower 5-6 h phase)[13] | PK profile is approximately linear; no evidence of accumulation.[14][15] |
| RIPA-56 | Mouse | 22% (PO) | 3.1 h[9][10] | 100% bioavailability via intraperitoneal injection.[9][10] |
| PK68 | Mouse | Favorable[16] | N/A | Exhibits a favorable PK profile with no obvious toxicity.[12][16] |
PO: Per os (oral administration). N/A: Data not available in the provided search results.
RIPK1 Signaling and Experimental Workflows
Understanding the mechanism of action requires a clear view of the signaling pathways RIPK1 modulates and the experimental workflows used to validate inhibitors.
RIPK1-Mediated Necroptosis Signaling Pathway
Upon stimulation by TNF-α, RIPK1 is recruited to the TNFR1 receptor to form Complex I, which promotes cell survival via NF-κB activation. Under conditions where Complex I components are dysregulated, RIPK1 can dissociate to form a cytosolic complex known as Complex II. Depending on the activity of Caspase-8, this complex can either trigger apoptosis (Complex IIa) or, when Caspase-8 is inhibited, assemble the "necrosome" (Complex IIb) with RIPK3 and MLKL, leading to necroptotic cell death.
Caption: RIPK1's central role in cell fate decisions.
General Experimental Workflow for RIPK1 Inhibitor Validation
The discovery and validation of novel RIPK1 inhibitors follow a structured, multi-stage process, beginning with high-throughput screening and progressing through biochemical, cellular, and finally in vivo models to confirm efficacy and safety.
Caption: A typical drug discovery cascade for RIPK1 inhibitors.
Experimental Protocols
Reproducible and robust assays are fundamental to the comparative analysis of enzyme inhibitors. Below are summaries of standard protocols used in the characterization of the compounds discussed.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
-
Protocol Summary:
-
Compound Incubation: Recombinant human RIPK1 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., Compound 44, GSK2982772) or DMSO (vehicle control) in a kinase assay buffer (containing HEPES, MgCl₂, MnCl₂, DTT).[4]
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate, such as Myelin Basic Protein (MBP).[4][17] The reaction proceeds for a set time (e.g., 120 minutes) at room temperature.[4]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The signal is converted to ADP concentration using a standard curve. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]
-
Cellular Necroptosis Assay
This cell-based assay measures the ability of an inhibitor to protect cells from a specific necroptotic stimulus. Human colon adenocarcinoma HT-29 cells are a common model for this purpose.[19]
-
Principle: HT-29 cells are induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis).[10] Cell viability is measured to determine the protective effect of the RIPK1 inhibitor.
-
Protocol Summary:
-
Cell Plating: HT-29 cells are seeded into 96-well plates and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are pre-treated with serial dilutions of the test inhibitor or DMSO for a specified period (e.g., 1 hour).[12]
-
Necroptosis Induction: A cocktail of human TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) is added to the wells to induce necroptosis.[10]
-
Incubation: The cells are incubated for a duration sufficient to induce cell death in the control group (e.g., 24 hours).[10]
-
Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures intracellular ATP levels.[10]
-
Data Analysis: The results are normalized to untreated controls (100% viability) and stimulus-only controls (0% protection). EC50 values are determined by plotting the percent cell survival against the logarithm of the inhibitor concentration.[18]
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PK68 Datasheet DC Chemicals [dcchemicals.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the Anti-Inflammatory Efficacy of a 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative
A Comparative Analysis Against Standard Anti-Inflammatory Agents
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The efficacy of this compound is evaluated in two distinct and well-established animal models of inflammation: Dextran Sulfate Sodium (DSS)-induced colitis and Tumor Necrosis Factor-alpha (TNF-α)-induced Systemic Inflammatory Response Syndrome (SIRS). Its performance is benchmarked against standard anti-inflammatory drugs, Dexamethasone and Celecoxib, to provide a clear perspective on its therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the key in vivo efficacy data for the this compound derivative (referred to as Compound 44 in associated literature), Dexamethasone, and Celecoxib in preclinical models of inflammatory disease.[1]
Table 1: Efficacy in DSS-Induced Colitis Model
| Parameter | This compound Derivative (Compound 44) | Dexamethasone | Vehicle Control |
| Dosage | Information not available | 1 mg/kg/day, i.p.[2] | Not Applicable |
| Body Weight Loss | Significantly reduced weight loss compared to control[1] | Did not prevent weight loss; in some studies, it aggravated it[3][4] | Significant weight loss observed[5][6] |
| Colon Length | Significantly prevented colon shortening[1] | Did not prevent colon shortening[4] | Significant colon shortening[5][6] |
| Disease Activity Index (DAI) | Significantly lower DAI score compared to control[1] | Did not produce a significant reduction in the disease index[7] | High DAI scores indicating severe colitis[6][8] |
| Histological Score | Markedly reduced inflammatory cell infiltration and tissue damage[1] | Aggravated histological inflammation scores in some studies[3] | Severe inflammation, epithelial erosion, and immune cell infiltration[5] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Significant reduction in colonic tissue[1] | Inconsistent effects; does not always reduce cytokine levels in this model.[2] | Markedly elevated levels[8][9] |
Table 2: Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
| Parameter | This compound Derivative (Compound 44) | Celecoxib | Vehicle Control |
| Dosage | Information not available | Varies by study (e.g., 20-40 mg/kg)[10] | Not Applicable |
| Survival Rate | Significantly improved survival[1] | Data in a comparable SIRS model is limited, but it is known to reduce systemic inflammation. | High mortality rate[11] |
| Hypothermia | Significantly ameliorated hypothermia[12] | Not a primary endpoint typically reported for Celecoxib in this context. | Significant drop in body temperature[13] |
| Systemic Cytokine Levels (e.g., TNF-α, IL-6) | Markedly reduced serum cytokine levels[1] | Potently inhibits TNF-α induced expression of inflammatory cytokines.[14][15] | Sharply elevated systemic cytokine levels[16] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of the this compound derivative are attributed to its potent inhibition of RIPK1. RIPK1 is a critical kinase that functions as a key signaling node in inflammatory and cell death pathways. In response to stimuli such as TNF-α, RIPK1 can initiate pro-inflammatory signaling through the NF-κB pathway or, alternatively, induce programmed cell death (necroptosis). By inhibiting the kinase activity of RIPK1, the compound effectively blocks these downstream inflammatory and cell death cascades.[17][18][19]
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 7. Therapeutic effect of imiquimod on dextran sulfate sodium-induced ulcerative colitis in mice | PLOS One [journals.plos.org]
- 8. | BioWorld [bioworld.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]
- 14. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.library.ucdavis.edu [search.library.ucdavis.edu]
A Comparative Guide to p38 MAP Kinase Inhibitors: Evaluating 1-(pyridin-4-yl)-1H-pyrazol-3-amine in Context
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its aberrant activation is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. A multitude of small molecule inhibitors targeting p38 MAP kinase have been developed. This guide provides a comparative analysis of a novel scaffold, 1-(pyridin-4-yl)-1H-pyrazol-3-amine, against established p38 MAP kinase inhibitors: Doramapimod (BIRB 796), VX-745 (Neflamapimod), and SB203580.
While direct experimental data for this compound is not publicly available, its structural features, combining a pyrazole ring and a pyridine moiety, are common among potent p38 MAP kinase inhibitors. This suggests its potential as a valuable scaffold for further investigation. This guide will therefore compare the known experimental data of the established inhibitors and discuss the potential of this compound based on structure-activity relationship (SAR) studies of analogous compounds.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase cascade is a three-tiered signaling module typically initiated by cellular stress or inflammatory cytokines. This leads to the sequential activation of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and finally p38 MAP kinase. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, culminating in a cellular response.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Comparative Analysis of p38 MAP Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of Doramapimod, VX-745, and SB203580 against the four p38 MAP kinase isoforms (α, β, γ, and δ) and other selected kinases to indicate their selectivity profile.
In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | p38α | p38β | p38γ | p38δ | Reference(s) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [1][2] |
| VX-745 (Neflamapimod) | 10 | 220 | >20,000 | - | [3][4] |
| SB203580 | 50 | 500 | - | - | [5] |
Note: "-" indicates data not available.
Selectivity Profile (IC50, nM)
| Compound | JNK2 | c-Raf | Fyn | Lck | ERK1 | SYK | IKK2 | Reference(s) |
| Doramapimod (BIRB 796) | >10,000 | weak | weak | weak | insignificant | insignificant | insignificant | [1] |
| VX-745 (Neflamapimod) | >20,000 | - | - | - | >20,000 | - | - | [3] |
| SB203580 | - | - | >10,000 | >10,000 | - | - | - |
Note: "-" indicates data not available. "weak" and "insignificant" are as reported in the source.
The Potential of this compound
The chemical scaffold of this compound features a 3-aminopyrazole core linked to a pyridine ring. This structural motif is present in numerous potent and selective p38 MAP kinase inhibitors. For instance, the pyrazolopyridine inhibitor UR-13756 demonstrates potent p38 inhibitory activity with an IC50 of 80 nM and excellent selectivity over JNK kinases[2][6]. Another related compound, Org 48762-0, is a selective p38α and p38β inhibitor with an EC50 of 0.1 µM for p38α and is orally active[1].
The 3-aminopyrazole moiety is recognized as a key pharmacophore that can form crucial hydrogen bond interactions within the ATP-binding pocket of p38 MAP kinase. The pyridine ring can also engage in hydrogen bonding and occupy a hydrophobic pocket, contributing to both potency and selectivity. Structure-activity relationship studies on similar aminopyrazole inhibitors have shown that modifications to the pyrazole and the appended aryl rings can significantly impact potency and selectivity against other kinases like JNK3[4].
Given these precedents, this compound represents a promising starting point for the development of novel p38 MAP kinase inhibitors. Further chemical modifications and biological evaluation are warranted to determine its specific inhibitory profile and therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the characterization of p38 MAP kinase inhibitors.
General Experimental Workflow
Caption: A typical workflow for the evaluation of p38 MAP kinase inhibitors.
p38 MAP Kinase Biochemical Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.
-
Principle: A common method is a coupled-enzyme assay where the production of ADP from ATP by the kinase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Reagents:
-
Recombinant human p38 MAP kinase (α, β, γ, or δ isoforms)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Coupling enzymes (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate
-
NADH
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, substrate, coupling enzymes, phosphoenolpyruvate, and NADH to a microplate well.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of p38 MAP kinase and ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Assay: LPS-induced TNF-α Production in THP-1 Cells
This assay assesses the ability of a compound to inhibit p38 MAP kinase activity within a cellular context, thereby preventing the production of the pro-inflammatory cytokine TNF-α.
-
Principle: Lipopolysaccharide (LPS) stimulates the human monocytic cell line THP-1 to produce and secrete TNF-α via the p38 MAP kinase pathway. The amount of TNF-α in the cell supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reagents:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS from E. coli
-
Test compound dissolved in DMSO
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α production.
-
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This animal model is widely used to evaluate the therapeutic potential of anti-inflammatory compounds for rheumatoid arthritis.
-
Principle: Immunization of susceptible mouse strains with type II collagen emulsified in complete Freund's adjuvant induces an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.
-
Procedure:
-
Induce arthritis in mice by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer a booster injection of collagen in incomplete Freund's adjuvant at a later time point (e.g., day 21).
-
Once arthritis develops, treat the mice daily with the test compound or vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Monitor the severity of arthritis regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Measure relevant biomarkers in serum or tissue, such as levels of inflammatory cytokines.
-
Conclusion
While established p38 MAP kinase inhibitors like Doramapimod, VX-745, and SB203580 provide a valuable benchmark for inhibitory potency and selectivity, the quest for novel chemical scaffolds with improved efficacy and safety profiles continues. The this compound framework holds significant promise as a starting point for the design of next-generation p38 MAP kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such novel compounds, from initial biochemical screening to in vivo proof-of-concept studies. Further investigation into this and related chemical series is crucial for advancing the development of effective therapies for a range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UR13870 - Nordic Biosite [nordicbiosite.com]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
cross-reactivity profiling of 1-(pyridin-4-yl)-1H-pyrazol-3-amine against a kinase panel
Cross-Reactivity and Selectivity Profile of Pyrazole-Based Kinase Inhibitors
A Comparative Guide on the Kinase Selectivity of 1-(pyridin-4-yl)-1H-pyrazol-3-amine Scaffolds
The data and protocols presented herein are synthesized from publicly available research to guide researchers, scientists, and drug development professionals in understanding the potential for both on-target potency and off-target cross-reactivity inherent to this class of compounds.
Comparative Kinase Inhibition Profile
To illustrate the selectivity profile of a substituted pyrazole-based inhibitor, we present data for Compound 8 , a dual inhibitor of Aurora A/B kinases, as described in a comprehensive review of pyrazole-based kinase inhibitors[3]. This compound contains a more complex structure built upon the core pyrazole scaffold. It was tested at a concentration of 1 µM against a panel of 105 kinases, demonstrating potent inhibition of its primary targets but also significant cross-reactivity with other kinases[3].
The following table summarizes the inhibitory activity of this representative compound against a selection of key kinases, highlighting its multi-targeted nature.
Table 1: Selectivity Profile of a Representative Pyrazole-Based Inhibitor (Compound 8)
| Target Kinase Family | Kinase Target | Gene Symbol | % Inhibition at 1 µM |
| Aurora Kinase | Aurora A | AURKA | >80% |
| Aurora B | AURKB | >80% | |
| ABL Kinase | ABL1 | ABL1 | >80% |
| SRC Kinase Family | LYN | LYN | >80% |
| YES1 | YES1 | >80% | |
| VEGFR Family | KDR (VEGFR2) | KDR | >80% |
| FLT1 (VEGFR1) | FLT1 | >80% | |
| Other Tyrosine Kinases | FLT3 | FLT3 | >80% |
| RET | RET | >80% | |
| TIE2 (TEK) | TEK | >80% | |
| Serine/Threonine Kinases | ROCK1 | ROCK1 | >80% |
| ROCK2 | ROCK2 | >80% | |
| PIM1 | PIM1 | >80% | |
| PIM2 | PIM2 | >80% | |
| PIM3 | PIM3 | >80% | |
| CDK Family | CDK2 | CDK2 | <20% |
| CDK5 | CDK5 | <20% | |
| MAPK Family | MAPK1 (ERK2) | MAPK1 | <20% |
| MAPK14 (p38α) | MAPK14 | <20% |
Data is illustrative, based on findings for multi-targeted pyrazole-based inhibitors showing over 80% inhibition against 22 kinases in a 105-kinase panel[3].
Experimental Protocols
Accurate cross-reactivity profiling is essential for developing selective kinase inhibitors. Various biochemical assay platforms are available, broadly categorized as activity assays and binding assays[4]. The protocol below outlines a standard method for an in vitro radiometric kinase activity assay, which is considered a gold standard for its direct detection method[4][5].
Protocol: In Vitro Radiometric Kinase Assay (³³P-ATP Filter Binding)
This protocol describes a method to determine the inhibitory activity of a test compound against a panel of protein kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a specific substrate.
I. Materials and Reagents:
-
Recombinant Kinases (purified)
-
Kinase-specific Substrates (protein or peptide)
-
Test Compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[6]
-
[γ-³³P]-ATP (radiolabeled) and unlabeled ATP
-
Magnesium Chloride (MgCl₂)
-
Stop Solution (e.g., phosphoric acid)
-
Filter Plates (e.g., phosphocellulose)
-
Scintillation Fluid and Microplate Scintillation Counter
II. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 1 µM[3]. For IC₅₀ determination, a 10-point dose-response curve is common[7].
-
Reaction Master Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific substrate, and MgCl₂[8].
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted test compound, DMSO (vehicle control), or a known reference inhibitor (positive control) to the wells of a microtiter plate.
-
Add the kinase/substrate master mix to each well and briefly pre-incubate to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction: Start the reaction by adding a mix of unlabeled ATP and [γ-³³P]-ATP to each well[5]. The final ATP concentration should be at or near the apparent ATP-Kₘ for each specific kinase to ensure physiological relevance[7].
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixtures to a filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]-ATP will pass through[4].
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove all unbound radiolabeled ATP[4].
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and positive (100% inhibition) controls. For dose-response curves, plot percent inhibition against the logarithm of compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Experimental Workflow
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow described above.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In vitro kinase assay [protocols.io]
A Comparative Guide to the Efficacy of 1H-pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly as kinase inhibitors in oncology and immunology. This guide provides a comparative analysis of the efficacy of various 1H-pyrazolo[3,4-b]pyridine isomers, supported by experimental data, to aid researchers in the field of drug discovery and development.
Data Presentation
The following tables summarize the in vitro efficacy of selected 1H-pyrazolo[3,4-b]pyridine derivatives against TANK-binding kinase 1 (TBK1) and various cancer cell lines.
Table 1: Comparative Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase
| Compound ID | Modifications on 1H-pyrazolo[3,4-b]pyridine Core | IC50 (nM) for TBK1 | Reference |
| 15y | Specific substitutions at R1, R2, and R3 positions. | 0.2 | [1][2] |
| 15t | Introduction of a fluorine atom into the benzene ring. | 0.8 | [1] |
| 15i | Introduction of a hydrophilic fragment at the R3 moiety. | 8.5 | [1] |
| BX795 | Positive Control | 7.1 | [1] |
| MRT67307 | Positive Control | 28.7 | [1] |
| 15k | Introduction of a different hydrophilic fragment at the R3 moiety. | 287.7 | [1] |
| 12a-12i | Replacement of indole ring with alkylamino fragments. | No significant activity | [1] |
Table 2: Comparative Antiproliferative Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 15y | A172 | Glioma | Micromolar range | [1][2] |
| U87MG | Glioma | Micromolar range | [1][2] | |
| A375 | Melanoma | Micromolar range | [1][2] | |
| A2058 | Melanoma | Micromolar range | [1][2] | |
| Panc0504 | Pancreatic | Micromolar range | [1][2] | |
| 8b | A-549 | Lung | 2.9 | [3][4] |
| HEPG2 | Liver | 2.6 | [3][4] | |
| HCT-116 | Colon | 2.3 | [3][4] | |
| 41 | NCI 60-cell line panel | Various | GI50 = 2.16 | [5] |
| 42 | Leukemia cell lines | Leukemia | Not specified | [5] |
| 43 | Leukemia cell lines | Leukemia | Not specified | [5] |
| 44 | Leukemia cell lines | Leukemia | Not specified | [5] |
| 45 | Leukemia cell lines | Leukemia | Not specified | [5] |
| 46 | Liver cell line | Liver | 3.73 | [5] |
| 47 | Liver cell line | Liver | 3.43 | [5] |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: TBK1 Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
1. TBK1 Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity.
-
Materials:
-
Recombinant TBK1 kinase.
-
Substrate peptide.
-
ATP.
-
Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives).
-
Development reagent.
-
Stop reagent.
-
384-well plates.
-
-
Procedure:
-
Test compounds are dispensed into the wells of a 384-well plate.
-
A mixture containing 4 ng of TBK1 kinase is added to each well.
-
The kinase reaction is initiated by adding 4 µM of the substrate peptide and 100 µM ATP.
-
The reaction is allowed to proceed for 1 hour at room temperature.[1]
-
Following the kinase reaction, 5 µL of a development reagent is added to each well and incubated for 1 hour.
-
The reaction is terminated by the addition of 5 µL of a stop reagent.
-
The fluorescence signals are measured using a suitable plate reader. The ratio of the two emission signals is calculated to determine the extent of phosphorylation.
-
IC50 values are calculated from the dose-response curves.[1]
-
2. Antiproliferative Activity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell viability by staining total cellular protein.
-
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375, A2058, Panc0504).
-
Cell culture medium.
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Acetic acid.
-
96-well plates.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 2000 cells per well and incubated for 24 hours.[1]
-
The cells are then treated with increasing concentrations of the test compounds and incubated for 72 hours.[1]
-
After the treatment period, the cells are fixed by adding 10% trichloroacetic acid and incubated.
-
The plates are washed and stained with SRB solution.
-
Unbound SRB is washed away with 1% acetic acid.[1]
-
The protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell growth inhibition is calculated, and IC50 values are determined from dose-response curves.[1]
-
3. Cell Viability Assay (MTT Assay)
The MTT assay is another colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines.
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or isopropanol).
-
96-well plates.
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the test compounds.
-
After the desired exposure period, MTT solution is added to each well to a final concentration of 0.45 mg/ml and incubated for 1 to 4 hours at 37°C.[6]
-
A solubilization solution is added to dissolve the formazan crystals.[6][7]
-
The plate is mixed to ensure complete solubilization.[6]
-
The absorbance is recorded at 570 nm.[6]
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined.
-
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. jrmds.in [jrmds.in]
Validating 1-(pyridin-4-yl)-1H-pyrazol-3-amine as a Therapeutic Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has identified 1-(pyridin-4-yl)-1H-pyrazol-3-amine as a promising scaffold. This guide provides a comprehensive comparison of this lead compound with established drugs that share similar structural motifs or therapeutic targets, namely kinase and cyclooxygenase-2 (COX-2) inhibition. By presenting available, albeit limited, data for the lead compound's analogs alongside comprehensive data for approved drugs, we aim to provide a framework for its validation and future development.
Executive Summary
This compound belongs to the pyrazole class of compounds, a versatile scaffold found in numerous FDA-approved drugs. Its structural features suggest potential as a kinase inhibitor or an anti-inflammatory agent. This guide will compare its potential with the following established drugs:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for inflammation and pain.
-
Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor for autoimmune diseases.
-
Ruxolitinib (Jakafi®): A JAK inhibitor for myelofibrosis and other cancers.
Due to the limited publicly available data for this compound, we will utilize data from its closely related analogs to infer its potential performance.
Comparative Data Tables
The following tables summarize the key performance indicators for the lead compound's analogs and the selected comparator drugs.
Table 1: In Vitro Biological Activity
| Compound/Drug | Target(s) | IC50/EC50 | Cell Line/Assay | Reference |
| 1H-Pyrazol-3-amine Derivative (Compound 44) | RIPK1 | Low nanomolar | In vitro necroptosis assay | [1] |
| Pyrazolopyrimidine Derivative (Compound 10e) | Antitumor | IC50: 11 µM | MCF-7 (Breast Cancer) | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 24) | EGFR (wild-type) | IC50: 0.016 µM | Enzyme assay | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 24) | EGFR (T790M mutant) | IC50: 0.236 µM | Enzyme assay | [3] |
| Celecoxib | COX-2 | ~10-20 times more selective for COX-2 over COX-1 | Enzyme assay | [4] |
| Tofacitinib | JAK1/JAK3 | IC50: 56 nM | Enzyme assay | [5] |
| Tofacitinib | JAK1/JAK2 | IC50: 406 nM | Enzyme assay | [5] |
| Tofacitinib | JAK2/JAK2 | IC50: 1377 nM | Enzyme assay | [5] |
| Ruxolitinib | JAK1, JAK2 | IC50: ~3 nM | Enzyme assay |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound/Drug | Animal Model | Efficacy | Pharmacokinetic Profile | Reference |
| 1H-Pyrazol-3-amine Derivative (Compound 44) | TNF-α-induced SIRS, DSS-induced IBD | Good therapeutic effects | High AUC and oral bioavailability | [1] |
| Celecoxib | Various inflammation models | Potent anti-inflammatory effects | Half-life: 11.2 hours | [6] |
| Tofacitinib | Arthritis models | Reduction in inflammation and joint damage | - | [7] |
| Ruxolitinib | Myelofibrosis models | Reduction in spleen size and symptoms | - | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Potential mechanism of this compound analog in inflammation.
Caption: Mechanism of action of JAK inhibitors like Tofacitinib and Ruxolitinib.
Caption: A typical workflow for the validation of a therapeutic lead compound.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Discussion and Future Directions
The available data on analogs of this compound suggests that this scaffold holds significant therapeutic potential, particularly as a kinase inhibitor for applications in oncology and inflammatory diseases. A derivative has shown low nanomolar activity against RIPK1 and promising in vivo efficacy in models of inflammation.[1] Other pyrazole-containing compounds have demonstrated potent anticancer activities against various cell lines, with some targeting key kinases like EGFR.[2][3]
To rigorously validate this compound as a therapeutic lead, the following steps are crucial:
-
Synthesis and Purification: A robust and scalable synthesis route for the lead compound needs to be established to ensure a consistent supply of high-purity material for biological testing.
-
Comprehensive In Vitro Profiling: The compound should be screened against a broad panel of kinases to determine its potency and selectivity. Cellular assays on relevant cancer and immune cell lines are necessary to confirm its on-target activity and assess its anti-proliferative and anti-inflammatory effects.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models of cancer and inflammatory diseases to evaluate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.
-
Pharmacokinetic and ADMET Studies: A thorough investigation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential to predict its behavior in humans and identify any potential liabilities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs will help to understand the key structural features required for optimal activity and selectivity, guiding further lead optimization efforts.
By systematically addressing these points, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development into a novel therapeutic agent.
References
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. scholarsinmedicine.com [scholarsinmedicine.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Novelty: A Comparative Analysis of 1-(pyridin-4-yl)-1H-pyrazol-3-amine's Kinase Inhibition Profile
A deep dive into the mechanism of action of pyrazole-based kinase inhibitors, represented by the multi-targeted inhibitor AT9283, reveals a distinct profile when compared to other established Aurora kinase and JAK2 inhibitors. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals.
The therapeutic landscape of oncology is increasingly dominated by targeted therapies, particularly kinase inhibitors. The pyrazole scaffold has emerged as a privileged structure in the design of such inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets. This guide focuses on elucidating the mechanism of action of 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives, using the well-characterized compound AT9283 as a prime exemplar. AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases, Janus kinase 2 (JAK2), and Abl kinase[1][2][3]. Its unique inhibitory profile offers a compelling case for novelty when juxtaposed with other kinase inhibitors targeting similar pathways.
This comparative analysis will delve into the quantitative kinase inhibition data, cellular activities, and underlying signaling pathways of AT9283 in relation to established Aurora kinase inhibitors, Danusertib and Tozasertib, and JAK2 inhibitors, Ruxolitinib and Fedratinib.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT9283 and its comparators against a panel of key kinases.
| Kinase Target | AT9283 IC50 (nM) | Danusertib IC50 (nM) | Tozasertib Ki (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) |
| Aurora A | ~3 (52% inh)[4] | 13[5] | 0.6[6] | - | - |
| Aurora B | ~3 (58% inh)[4] | 79[5] | 18[6] | - | - |
| Aurora C | - | 61[5] | 4.6[6] | - | - |
| JAK1 | - | - | - | 3.3[4][7][8][9] | ~105 |
| JAK2 | 1.2[1] | - | - | 2.8[4][7][8][9] | 3[6][10][11] |
| JAK3 | 1.1[1] | - | - | 428[4][7][9] | >1000[10] |
| Abl | <30 | 25[5] | 30 (Ki)[12] | - | - |
| Abl (T315I) | <30 | - | - | - | - |
| FLT3 | <30 | - | 30 (Ki)[12] | - | 15[10][11] |
| RET | - | 31[5] | - | - | 48[10] |
| TrkA | - | 31[5] | - | - | - |
| FGFR1 | - | 47[5] | - | - | - |
Cellular Activity Comparison
The in vitro potency of these inhibitors in cell-based assays provides a crucial link between biochemical inhibition and biological response. The following table summarizes the IC50 values of the compared inhibitors across various cancer cell lines.
| Cell Line | AT9283 IC50 | Danusertib IC50 | Tozasertib IC50 | Ruxolitinib IC50 | Fedratinib IC50 |
| HCT116 | 30 nM (polyploidy)[3] | - | - | >10 µM[7] | - |
| K562 | < 1 µM[13] | 0.05 - 3.06 µM | - | 20 µM (48h)[14] | - |
| Ba/F3 (JAK2 V617F) | - | - | - | 126 nM (48h)[7] | 270 nM[10] |
| HEL | - | - | - | 1.4 µM (72h)[7] | 305 nM[10] |
| A549 | 0.512 µM (72h)[2] | - | - | - | - |
| B-NHL cell lines | < 1 µM[13][15] | - | - | - | - |
| Neuroblastoma cell lines | - | - | 5.5 - 664 nM[12][16] | - | - |
| C13* | - | 10.40 µM (24h), 1.83 µM (48h)[5] | - | - | - |
| A2780cp | - | 19.89 µM (24h), 3.88 µM (48h)[5] | - | - | - |
| KBV20C | - | - | - | - | 6.9 µM (48h)[17] |
| KB | - | - | - | - | 8.6 µM (48h)[17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in DOT language.
Caption: Signaling pathways targeted by AT9283 and comparators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. researchgate.net [researchgate.net]
- 15. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(pyridin-4-yl)-1H-pyrazol-3-amine Against Current Standards-of-Care in Inflammatory Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a framework for the preclinical benchmarking of 1-(pyridin-4-yl)-1H-pyrazol-3-amine, a novel pyrazole-based compound with potential as a kinase inhibitor for the treatment of autoimmune and inflammatory diseases. Given the prevalence of the pyrazole scaffold in approved Janus kinase (JAK) inhibitors, this document focuses on a comparative analysis against current standards-of-care in this class, as well as against established TNF-α inhibitors, for key indications such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1]
The following sections present a structured approach to evaluating the efficacy and safety of this compound, complete with detailed experimental protocols and placeholder tables for direct data comparison.
Target Profile and Rationale
The this compound structure belongs to a class of compounds known for their kinase inhibitory activity.[2][3] Specifically, the pyrazole core is a key feature in several potent JAK inhibitors.[1] The JAK-STAT signaling pathway is a critical mediator of the inflammatory response, making it a prime target for therapeutic intervention in a host of autoimmune disorders.[2] This guide, therefore, presupposes a mechanism of action involving the inhibition of one or more JAK isoforms.
Below is a diagram illustrating the JAK-STAT signaling pathway, a primary target for many current therapies in inflammatory disease.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(pyridin-4-yl)-1H-pyrazol-3-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 1-(pyridin-4-yl)-1H-pyrazol-3-amine, ensuring the protection of personnel and the environment.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE) includes:
-
Hand Protection: Wear nitrile or butyl rubber gloves.[4] Always inspect gloves before use.
-
Body Protection: A fully buttoned laboratory coat must be worn.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
| Hazard Classification (Assumed based on related compounds) | Required PPE | First Aid Measures |
| Skin Irritant[1][2] | Nitrile or Butyl Rubber Gloves, Lab Coat | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. |
| Eye Irritant[1][2] | Chemical Safety Goggles | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Seek medical attention. |
| Harmful if Swallowed/Inhaled[3] | Chemical Fume Hood | If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth and seek immediate medical attention.[5] Do not induce vomiting.[5] |
2. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Do not mix this compound waste with other waste streams, especially strong acids or oxidizers, as pyridine derivatives can react violently with these substances.[6][7]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads used for spills) in a designated, properly labeled hazardous waste container.[6][8] The container should be made of a compatible material, such as high-density polyethylene.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[6]
-
Never pour this chemical down the drain or dispose of it in regular trash. [4]
3. Labeling and Storage of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste ".
-
The label must clearly identify the contents, including the full chemical name: This compound .
-
Indicate the approximate concentration and quantity of the waste.
-
Keep waste containers securely closed except when adding waste.[8][9]
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10] This area should be away from ignition sources and incompatible chemicals.[4][6]
4. Disposal Procedure
The disposal of this compound must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10][11]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12]
5. Empty Container Disposal
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[8]
-
Collect the rinsate (the liquid from rinsing) as hazardous waste and add it to your designated liquid hazardous waste container.[8]
-
After triple-rinsing, deface or remove the original chemical label from the container.[8]
-
The decontaminated container can then be disposed of in the regular trash or recycling, depending on institutional policies.[8]
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. LCSS: PYRIDINE [web.stanford.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-(pyridin-4-yl)-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling 1-(pyridin-4-yl)-1H-pyrazol-3-amine, a compound utilized in pharmaceutical research and development. The following procedures are based on best practices and data from structurally similar compounds. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4][5] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[1][2] Inspect gloves before each use and dispose of them properly after contact.[2] | Prevents skin contact, which may cause irritation or toxic effects.[3][4][6] |
| Body Protection | Wear a flame-resistant lab coat buttoned to its full length.[2] Long pants and closed-toe, closed-heel shoes are required.[2] | Provides a barrier against spills and contamination of personal clothing.[2][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[3] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[3][4][5] |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[8]
-
After handling, wash hands and any exposed skin thoroughly.[3][4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[3][7][8]
-
Incompatible materials to avoid include acids, strong oxidizing agents, and acid chlorides.[3]
Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations.[3][4]
-
The compound should be disposed of at an approved waste disposal plant.[3][4]
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4] Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
Contain the spill using an inert absorbent material.[3]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
Experimental Workflow for Handling a Chemical Spill
The following diagram outlines the procedural steps for managing a chemical spill in the laboratory.
Caption: Workflow for managing a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3-Pyridin-3-yl-1H-pyrazol-5-amine [chemdict.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


